Motixafortide
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)/t63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVZSYKFCOBILL-MKMRYRNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H144FN33O19S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2159.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664334-36-5 | |
| Record name | Motixafortide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664334365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Motixafortide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14939 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MOTIXAFORTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA9G065962 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Motixafortide: A Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motixafortide, also known as BL-8040, is a synthetic cyclic peptide that acts as a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] It is a potent inhibitor of the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[2][3] This antagonism disrupts the CXCR4/CXCL12 signaling axis, which plays a crucial role in hematopoietic stem cell (HSC) homing and trafficking, as well as in tumor proliferation and metastasis.[1][2][3] this compound has been approved for use in combination with filgrastim (G-CSF) to mobilize HSCs for autologous transplantation in patients with multiple myeloma.[4] Its therapeutic potential is also being investigated in various oncology indications.
This technical guide provides an in-depth overview of the structure and chemical properties of this compound, along with details of its mechanism of action and relevant experimental methodologies.
Chemical Structure and Properties
This compound is a 14-residue polypeptide with a cyclic structure formed by a disulfide bridge.[5] Its sequence incorporates both natural and unnatural amino acids, contributing to its high affinity and prolonged receptor occupancy.
Table 1: this compound Identification and Structural Details
| Parameter | Value | Reference |
| IUPAC Name | N-(4-fluorobenzoyl)-L-arginyl-L-arginyl-L-2-naphthylalanyl-L-cysteinyl-L-tyrosyl-L-citrullyl-L-lysyl-L-prolyl-L-tyrosyl-L-arginyl-L-citrullyl-L-cysteinyl-L-argininamide, cyclic (4-13)-disulfide | |
| Peptide Sequence | {4-Fluorobenzoyl}-Arg-Arg-{2-Naphthylalaninyl}-Cys-Tyr-Cit-Lys-Pro-Tyr-Arg-Cit-Cys-Arg-NH2 (disulfide bridge between Cys4 and Cys13) | [2] |
| Molecular Formula | C97H144FN33O19S2 | [4] |
| Synonyms | BL-8040, BKT140, 4F-benzoyl-TN14003 | [2] |
| CAS Number | 664334-36-5 | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 2159.55 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| IC50 (CXCR4 antagonism) | 0.42 – 4.5 nM | [2][3] |
| pKa | Not publicly available | |
| LogP | Not publicly available |
Mechanism of Action: CXCR4 Antagonism
This compound exerts its biological effects by acting as a potent and selective antagonist of the CXCR4 receptor.[1] The CXCR4 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its ligand CXCL12, activates several downstream signaling pathways involved in cell survival, proliferation, and migration.[6][7]
By binding to CXCR4, this compound blocks the interaction with CXCL12, thereby inhibiting the downstream signaling cascade.[2][3] This leads to the mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood and can also induce apoptosis in cancer cells that overexpress CXCR4.[2]
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular events. The following diagram illustrates the key components of this signaling pathway, which is inhibited by this compound.
Caption: CXCR4 signaling pathway initiated by CXCL12 and inhibited by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are often proprietary. However, the following sections describe representative methodologies for key assays used to characterize CXCR4 antagonists.
Determination of IC50 for CXCR4 Antagonism (Representative Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a CXCR4 antagonist using a competitive binding assay.
Caption: Workflow for determining the IC50 of a CXCR4 antagonist.
Methodology:
-
Cell Culture: Culture a cell line that endogenously expresses CXCR4 (e.g., Jurkat cells) under standard conditions.
-
Assay Preparation:
-
Prepare a stock solution of radiolabeled CXCL12 (e.g., [¹²⁵I]-CXCL12).
-
Perform serial dilutions of this compound to create a range of concentrations.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of CXCR4-expressing cells to each well.
-
Add a fixed concentration of radiolabeled CXCL12 to each well.
-
Add the different concentrations of this compound to the respective wells. Include control wells with no antagonist (total binding) and wells with a high concentration of a known CXCR4 antagonist (non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the cells (with bound radioligand) from the unbound radioligand.
-
Wash the filters to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Representative Protocol)
This protocol outlines a general method for assessing the pro-apoptotic effects of a CXCR4 antagonist on cancer cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells known to overexpress CXCR4 (e.g., a multiple myeloma cell line) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (Annexin V) and PI.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.
-
Conclusion
This compound is a well-characterized synthetic peptide with potent CXCR4 antagonistic activity. Its unique structure and chemical properties contribute to its high affinity and efficacy in disrupting the CXCR4/CXCL12 signaling axis. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and mechanism of action, along with representative experimental protocols for its characterization. This information serves as a valuable resource for researchers and professionals in the field of drug development and oncology.
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. This compound | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
Motixafortide: A Technical Guide to Discovery and Development
A Deep Dive into the CXCR4 Antagonist Revolutionizing Stem Cell Mobilization and Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of motixafortide, a potent and selective inhibitor of the C-X-C motif chemokine receptor 4 (CXCR4). This document details the timeline of its development, from its initial designation as BL-8040 to its FDA approval as Aphexda™. It includes a thorough examination of its mechanism of action, detailed summaries of key clinical trials with quantitative data presented in tabular format, and the experimental protocols employed in these studies. Furthermore, signaling pathways and developmental timelines are visualized using Graphviz diagrams to facilitate a deeper understanding of this innovative therapeutic agent.
Introduction to this compound
This compound is a synthetic cyclic peptide that acts as a high-affinity antagonist of the CXCR4 receptor.[1] This receptor, along with its ligand stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), plays a crucial role in hematopoietic stem cell (HSC) trafficking and homing to the bone marrow, as well as in tumor proliferation, metastasis, and the tumor microenvironment.[2][3][4] By blocking the interaction between CXCR4 and CXCL12, this compound leads to the mobilization of HSCs into the peripheral blood and can disrupt the supportive tumor microenvironment, making cancer cells more susceptible to other therapies.[5][6]
Initially developed under the name BL-8040 by Biokine Therapeutics and subsequently licensed to BioLineRx, this compound has undergone extensive preclinical and clinical evaluation.[7][8] Its primary indication is for the mobilization of hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma.[9] Additionally, its therapeutic potential is being investigated in other hematological malignancies and solid tumors, including pancreatic cancer and sickle cell disease.[10][11]
Discovery and Development Timeline
The development of this compound has been marked by a series of key milestones, from its early preclinical investigations to its approval by the U.S. Food and Drug Administration (FDA).
Mechanism of Action: The CXCR4/CXCL12 Axis
This compound's therapeutic effects are rooted in its potent and selective inhibition of the CXCR4 receptor. The CXCL12/CXCR4 signaling axis is a critical pathway in cell migration, survival, and proliferation.
Signaling Pathway Overview:
Upon binding of its ligand CXCL12, the G protein-coupled receptor CXCR4 activates several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell survival, proliferation, and migration. In the bone marrow, the interaction between CXCL12 and CXCR4 on hematopoietic stem cells is essential for their retention in the marrow niche. In the context of cancer, this axis is often hijacked by tumor cells to promote their growth, survival, and metastasis to organs that express high levels of CXCL12.[2][4]
This compound, as a CXCR4 antagonist, physically blocks the binding of CXCL12 to CXCR4. This disruption has two primary therapeutic consequences:
-
Hematopoietic Stem Cell Mobilization: By inhibiting the CXCL12/CXCR4 interaction in the bone marrow, this compound disrupts the anchor holding HSCs in the marrow, leading to their rapid and robust mobilization into the peripheral bloodstream.[12] This facilitates their collection for autologous or allogeneic transplantation.
-
Anti-Tumor Activity: In the tumor microenvironment, this compound's blockade of CXCR4 can inhibit tumor cell proliferation and survival.[5] It can also sensitize tumors to immunotherapy by increasing the infiltration of cytotoxic T cells and reducing the presence of immunosuppressive cells.[6]
Clinical Development Program
This compound has been evaluated in a robust clinical development program across various indications. The following sections summarize the key trials and their outcomes.
Hematopoietic Stem Cell Mobilization in Multiple Myeloma: The GENESIS Trial
The pivotal Phase 3 GENESIS trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in combination with granulocyte-colony stimulating factor (G-CSF) for HSC mobilization in patients with multiple myeloma undergoing autologous stem cell transplantation.[11][13]
Table 1: Key Quantitative Data from the GENESIS Trial [11]
| Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Odds Ratio (95% CI) | P-value |
| Primary Endpoint: Proportion of patients collecting ≥6 × 10⁶ CD34⁺ cells/kg in ≤2 apheresis sessions | 92.5% | 26.2% | 53.3 (14.12–201.33) | <0.0001 |
| Secondary Endpoint: Proportion of patients collecting ≥6 × 10⁶ CD34⁺ cells/kg in 1 apheresis session | 88.8% | 9.5% | 118.0 (25.36–549.35) | <0.0001 |
Experimental Protocol: GENESIS Trial [11][13]
-
Patient Population: Adult patients with multiple myeloma scheduled for autologous stem cell transplantation.[11]
-
Treatment Regimen: Patients were randomized 2:1 to receive either a single subcutaneous dose of this compound (1.25 mg/kg) or placebo, both in combination with G-CSF.[11]
-
Apheresis: The first apheresis session was initiated 10-14 hours after the this compound/placebo administration. A second apheresis was performed if the target cell count was not achieved in the first session.[11]
-
Cell Quantification: The number of CD34+ cells was determined by local laboratories using flow cytometry.
Pancreatic Ductal Adenocarcinoma (PDAC): The COMBAT/KEYNOTE-202 Trial
The COMBAT/KEYNOTE-202 trial was a Phase 2a study evaluating the safety and efficacy of this compound in combination with the anti-PD-1 antibody pembrolizumab and standard-of-care chemotherapy in patients with metastatic PDAC who had progressed on first-line gemcitabine-based therapy.[5][6]
Table 2: Efficacy Results from the COMBAT/KEYNOTE-202 Trial [5][14]
| Endpoint | Result (n=43) |
| Objective Response Rate (ORR) | 21.1% |
| Confirmed ORR | 13.2% |
| Disease Control Rate (DCR) | 63.2% |
| Median Progression-Free Survival (PFS) | 3.8 months |
| Median Overall Survival (OS) | 6.6 months |
Experimental Protocol: COMBAT/KEYNOTE-202 Trial [5][6][15]
-
Patient Population: Patients with de novo metastatic PDAC with disease progression on front-line gemcitabine-based therapy.[5]
-
Treatment Regimen:
-
Priming Phase: this compound administered daily on days 1-5.
-
Combination Cycles:
-
This compound twice a week.
-
Pembrolizumab every 3 weeks.
-
Nanoliposomal irinotecan, fluorouracil, and leucovorin (NAPOLI-1 regimen) every 2 weeks.
-
-
-
Efficacy Assessment: Tumor response was evaluated according to RECIST v1.1.[5]
Sickle Cell Disease (SCD)
A Phase 1 clinical trial investigated the safety and feasibility of this compound for mobilizing CD34+ HSCs for potential gene therapies in patients with sickle cell disease.[9]
Table 3: Preliminary Mobilization Data from the Phase 1 SCD Trial [9]
| Treatment | Median CD34+ cells/μL Mobilized (range) | Projected Collection in a Single Apheresis (x10⁶ HSCs) |
| This compound Monotherapy | 198 (77-690) | 13.9 |
| This compound + Natalizumab | 231 (117-408) | 18.6 |
Experimental Protocol: Phase 1 SCD Trial [9]
-
Patient Population: Adult patients with SCD.
-
Treatment Regimens:
-
This compound as a single agent.
-
This compound in combination with natalizumab (a VLA-4 inhibitor).
-
-
Primary Objective: To assess the safety and tolerability of the treatment regimens.[9]
-
Secondary Objectives: To determine the number of CD34+ HSCs mobilized and the kinetics of mobilization.[9]
Preclinical Studies
Preclinical studies in mouse models demonstrated that a single injection of this compound resulted in rapid and robust mobilization of hematopoietic stem and progenitor cells (HSPCs) to the peripheral blood.[13] When combined with G-CSF, this compound showed a synergistic effect, leading to significantly higher numbers of mobilized HSPCs compared to G-CSF alone or plerixafor plus G-CSF.[13] In preclinical cancer models, this compound has been shown to enhance the efficacy of chemotherapy and immunotherapy by modulating the tumor microenvironment.[1]
Conclusion
This compound represents a significant advancement in the field of hematopoietic stem cell mobilization and a promising agent in the treatment of various cancers. Its well-defined mechanism of action, coupled with robust clinical data from trials like GENESIS, has established it as a valuable therapeutic option for patients with multiple myeloma undergoing autologous stem cell transplantation. Ongoing research continues to explore its full potential in other indications, including pancreatic cancer and sickle cell disease, with the aim of addressing significant unmet medical needs. This technical guide provides a foundational understanding of this compound's journey from discovery to clinical application, highlighting the rigorous scientific and clinical efforts that have underpinned its development.
References
- 1. Structural Basis of the Binding Mode of the Antineoplastic Compound this compound (BL-8040) in the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CXCR4 signaling in the regulation of stem cell migration and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Pembrolizumab Combined to Nanoliposomal Irinotecan, Fluorouracil, and Folinic Acid in Metastatic Pancreatic Cancer: The COMBAT/KEYNOTE-202 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by this compound, a novel CXCR4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. BioLineRx Announces Oral Presentation on Data from Phase 1 Clinical Trial Evaluating this compound for CD34+ Hematopoietic Stem Cell Mobilization for Gene Therapies in Sickle Cell Disease at ASH 2024 [prnewswire.com]
- 10. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 11. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positive topline results from phase III GENESIS trial of this compound + G-CSF for hematopoietic stem cell mobilization [multiplemyelomahub.com]
- 13. BioLineRx Announces Publication in Nature Medicine of its GENESIS Phase 3 Clinical Trial Data Evaluating this compound and G-CSF in Stem Cell Mobilization for Autologous Transplantation in Multiple Myeloma [prnewswire.com]
- 14. cris.tau.ac.il [cris.tau.ac.il]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Preclinical Studies of Motixafortide (BL-8040)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motixafortide (formerly BL-8040) is a potent, selective, and high-affinity antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] This technical guide provides a comprehensive overview of the foundational preclinical research that has elucidated the mechanism of action and therapeutic potential of this compound. The document focuses on its dual roles in hematopoietic stem cell (HSC) mobilization and as an immunomodulatory agent in the tumor microenvironment (TME). All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.
Core Mechanism of Action: CXCR4 Antagonism
This compound is a synthetic cyclic peptide that functions by blocking the interaction between the CXCR4 receptor and its cognate ligand, stromal cell-derived factor-1α (SDF-1α), also known as CXCL12.[2][4] The CXCR4/CXCL12 signaling axis is critically involved in the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[4] By disrupting this interaction, this compound induces the rapid mobilization of HSPCs into the peripheral circulation.[5]
Furthermore, the CXCR4/CXCL12 axis is implicated in the trafficking of immune cells and is often dysregulated in cancer, contributing to a "cold," or immunosuppressive, tumor microenvironment.[3] By blocking CXCR4, this compound can modulate the TME, promoting the infiltration of anti-tumor effector T cells and reducing the presence of immunosuppressive cell populations, thereby "heating up" the tumor and rendering it more susceptible to immunotherapy.[3]
Signaling Pathway of CXCR4/CXCL12 Axis and this compound Inhibition
Caption: The CXCR4/CXCL12 signaling pathway and its inhibition by this compound.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from early preclinical investigations of this compound.
Table 1: In Vitro CXCR4 Binding and Inhibition
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 0.32 nM | Human CXCR4 | |
| IC50 | 0.42 - 4.5 nM | In vitro CXCR4 binding assays | [6] |
Table 2: In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mouse Models
| Treatment Group | Fold Increase in HSPCs (vs. Control) | Mouse Model | Reference |
| This compound (single injection) | 7.1 | C57BL/6 | [1] |
| Plerixafor (single injection) | 4.2 | C57BL/6 | [1] |
| This compound + G-CSF | 76.8 | C57BL/6 | [1] |
| Plerixafor + G-CSF | 46.4 | C57BL/6 | [1] |
Table 3: In Vivo Anti-Tumor Efficacy in a T-ALL Xenograft Model
| Treatment Group | Mean Fold-Decrease in T-ALL Burden (vs. Control) | Mouse Model | Reference |
| This compound (BL-8040) alone | 966 ± 651 | NOD/SCID gamma (NSG) mice with human T-ALL xenografts | [7] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vitro CXCR4 Binding Assay
Objective: To determine the binding affinity and inhibitory concentration of this compound for the human CXCR4 receptor.
Methodology:
-
Cell Culture: Human cell lines endogenously expressing the CXCR4 receptor (e.g., Jurkat T-cell leukemia line) are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation to obtain a membrane fraction rich in CXCR4.
-
Competitive Binding Assay:
-
A radiolabeled ligand for CXCR4 (e.g., ¹²⁵I-SDF-1α) is incubated with the cell membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding to the CXCR4 receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Detection and Analysis:
-
The membrane-bound radioactivity is separated from the unbound ligand by filtration.
-
The amount of bound radioligand is quantified using a gamma counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in a Mouse Model
Objective: To evaluate the efficacy of this compound, alone and in combination with Granulocyte-Colony Stimulating Factor (G-CSF), in mobilizing HSPCs into the peripheral blood of mice.
Methodology:
-
Animal Model: C57BL/6 mice are typically used for these studies.
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
This compound (subcutaneous injection).
-
G-CSF (subcutaneous injections over several days).
-
This compound in combination with G-CSF.
-
-
Blood Collection: Peripheral blood samples are collected from the mice at various time points after treatment administration.
-
HSPC Quantification by Flow Cytometry:
-
Red blood cells in the samples are lysed.
-
The remaining cells are stained with fluorescently labeled antibodies specific for HSPC markers (e.g., anti-CD34, anti-c-Kit) and pan-leukocyte markers (e.g., anti-CD45).
-
The samples are analyzed using a flow cytometer to quantify the percentage and absolute number of HSPCs (CD34+ cells) in the peripheral blood, following the International Society of Hematotherapy and Graft Engineering (ISHAGE) protocol.
-
-
Data Analysis: The fold-increase in HSPCs in the treatment groups is calculated relative to the vehicle control group.
In Vivo Anti-Tumor Efficacy in a Pancreatic Cancer Mouse Model
Objective: To assess the anti-tumor activity of this compound, often in combination with immunotherapy (e.g., anti-PD-1) and/or chemotherapy, in a preclinical model of pancreatic cancer.
Methodology:
-
Animal Model: An orthotopic mouse model of pancreatic cancer is established by implanting pancreatic cancer cells (e.g., from a KrasG12D;Trp53R172H genetically engineered mouse model) into the pancreas of immunocompetent syngeneic mice.[8]
-
Treatment Regimen: Once tumors are established, mice are randomized into treatment groups, which may include:
-
Vehicle control.
-
This compound alone.
-
Anti-PD-1 antibody alone.
-
Chemotherapy (e.g., gemcitabine) alone.
-
Combinations of the above agents.
-
Treatments are administered according to a predefined schedule and dosage.
-
-
Tumor Growth Monitoring: Tumor size is monitored non-invasively over time using methods such as high-resolution ultrasound.
-
Analysis of the Tumor Microenvironment: At the end of the study, tumors are excised and analyzed to assess changes in the immune cell infiltrate. This can be done using techniques such as:
-
Immunohistochemistry (IHC): To visualize and quantify the presence of specific immune cell types (e.g., CD8+ T cells) within the tumor tissue.
-
Flow Cytometry: To provide a quantitative analysis of different immune cell populations (e.g., effector T cells, regulatory T cells, myeloid-derived suppressor cells) within the tumor.
-
-
Efficacy Endpoints: The primary efficacy endpoints typically include inhibition of tumor growth and improvement in overall survival.
Experimental Workflow for In Vivo Anti-Tumor Efficacy Studies
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. BL-8040, a CXCR4 antagonist, in combination with pembrolizumab and chemotherapy for pancreatic cancer: the COMBAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
In Vitro Binding Affinity of Motixafortide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies on the binding affinity of motixafortide, a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). This document details the quantitative binding data, experimental methodologies for key assays, and the associated signaling pathways.
Quantitative Binding Affinity Data
This compound demonstrates a high affinity for the CXCR4 receptor, as evidenced by various in vitro assays. The following table summarizes the key quantitative data from published studies.
| Parameter | Value(s) | Cell Line/System | Citation(s) |
| IC50 | 0.42 - 4.5 nM | Varies by study | [1][2][3] |
| Ki | 0.32 nM | Not specified | [4][5] |
| Kd | 3.38e-5 s-1 (dissociation rate) | Jurkat cells | [1][2] |
| Receptor Occupancy | Complete at 3 nM | Jurkat cells | [1][2] |
| Duration of Receptor Occupancy | > 72 hours at increased concentrations | Jurkat cells | [1][2][3] |
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize the binding of this compound to CXCR4.
Cell Culture
-
Cell Line: Jurkat cells, a human T lymphocyte cell line that endogenously expresses CXCR4, are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cell density is maintained between 0.5 x 10^5 and 1.5 x 10^6 cells/mL.
Competitive Binding Assay (Flow Cytometry-Based)
This assay quantifies the ability of this compound to compete with a fluorescently labeled ligand or antibody for binding to CXCR4 on the surface of Jurkat cells.
Materials:
-
Jurkat cells
-
Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA) (Assay Buffer)
-
This compound (unlabeled)
-
Fluorescently labeled anti-CXCR4 antibody (e.g., clone 12G5-PE) or fluorescently labeled CXCL12.
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest Jurkat cells and wash them with cold Assay Buffer. Resuspend the cells to a concentration of 0.5 x 10^6 cells/100 µL in cold Assay Buffer.
-
Competition: In a 96-well V-bottom plate, add 50 µL of the Jurkat cell suspension to each well.
-
Add 50 µL of varying concentrations of this compound (e.g., in a serial dilution) to the wells.
-
Add 50 µL of a fixed, predetermined concentration of the fluorescently labeled anti-CXCR4 antibody or CXCL12.
-
Incubation: Incubate the plate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of cold Assay Buffer by centrifugation (e.g., 300 x g for 5 minutes) and removal of the supernatant.
-
Resuspension: Resuspend the cell pellet in 200 µL of cold Assay Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: The percentage of inhibition of fluorescent ligand/antibody binding is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a dose-response curve.
Receptor Occupancy Assay
This assay directly measures the percentage of CXCR4 receptors on the cell surface that are bound by this compound.
Materials:
-
Jurkat cells
-
This compound
-
Fluorescently labeled anti-CXCR4 antibody (non-competing epitope to this compound, if available) or fluorescently labeled this compound.
-
Flow cytometer
Procedure:
-
Cell Treatment: Incubate Jurkat cells with varying concentrations of this compound for a specified duration (e.g., up to 72 hours) at 37°C.
-
Cell Preparation: Harvest and wash the cells with cold Assay Buffer.
-
Staining for Free Receptors: To measure unoccupied receptors, incubate the cells with a saturating concentration of a fluorescently labeled anti-CXCR4 antibody that competes with this compound for 30 minutes at 4°C.
-
Staining for Total Receptors: To measure the total number of receptors, a non-competing fluorescently labeled anti-CXCR4 antibody can be used. Alternatively, cells can be permeabilized to measure intracellular receptor pools.
-
Washing: Wash the cells twice with cold Assay Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Receptor occupancy is calculated as: % Occupancy = (1 - [MFI of this compound-treated cells / MFI of untreated cells]) x 100 where MFI is the mean fluorescence intensity.
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay to determine this compound's IC50.
CXCR4 Signaling Pathway Inhibition by this compound
Caption: this compound blocks CXCL12-mediated activation of CXCR4 and downstream signaling.
Mechanism of Action
This compound is a potent and selective antagonist of the CXCR4 receptor.[6] By binding with high affinity to CXCR4, it blocks the interaction between the receptor and its natural ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[6][7] This blockade disrupts the retention of hematopoietic stem and progenitor cells in the bone marrow, leading to their mobilization into the peripheral blood.[7]
The interaction of CXCL12 with CXCR4 activates several downstream signaling pathways that are crucial for cell survival, proliferation, and migration.[6] These pathways include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[6] By inhibiting the binding of CXCL12 to CXCR4, this compound effectively disrupts these signaling cascades.[6] The high affinity and slow dissociation rate of this compound result in prolonged receptor occupancy, leading to an extended pharmacodynamic effect.[1][2] Computational studies have shown that this compound's six cationic residues form charge-charge interactions with acidic residues in the CXCR4 binding site, contributing to its high affinity.[8][9][10] Furthermore, two synthetic bulky chemical moieties on this compound help to stabilize the inactive conformation of the CXCR4 receptor.[8][10]
References
- 1. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of assay interference and interpretation of CXCR4 receptor occupancy results in a preclinical study with MEDI3185, a fully human antibody to CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pnas.org [pnas.org]
- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 8. agilent.com [agilent.com]
- 9. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
pharmacokinetics and pharmacodynamics of motixafortide in vivo
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Motixafortide
Introduction
This compound (APHEXDA™) is a selective, high-affinity, cyclic peptide inhibitor of the C-X-C motif chemokine receptor 4 (CXCR4).[1][2] It functions by blocking the binding of the receptor's natural ligand, stromal-derived factor-1α (SDF-1α or CXCL12).[3][4] This interaction is crucial for anchoring hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1][2] By disrupting this axis, this compound induces the rapid mobilization of CD34+ HSPCs into the peripheral blood, facilitating their collection for subsequent autologous stem cell transplantation (ASCT).[2][5] Its primary approved indication is in combination with filgrastim (G-CSF) for this purpose in patients with multiple myeloma.[1][6]
Mechanism of Action: CXCR4 Inhibition
The CXCR4/CXCL12 signaling pathway is a key regulator of cell trafficking, including the retention and homing of CD34+ HSPCs in the bone marrow.[2][4] this compound competitively binds to CXCR4 with high affinity and demonstrates a long receptor occupancy, effectively preventing CXCL12 from anchoring HSPCs to the bone marrow stroma.[5][7] This disruption leads to the egress of HSPCs from the marrow into the peripheral circulation, a process known as mobilization.[2][4]
In Vivo Pharmacokinetics (PK)
This compound exhibits rapid absorption following subcutaneous administration, with pharmacokinetic characteristics that are generally consistent across healthy volunteers and patients with multiple myeloma.[8] It is characterized by a short plasma half-life but a prolonged pharmacodynamic effect due to its high receptor affinity and slow dissociation rate.
Absorption and Distribution
Following a single subcutaneous injection, this compound is rapidly absorbed.[8] It is extensively bound (>99%) to human plasma proteins.[1][8]
Metabolism and Excretion
This compound is broken down into smaller peptides and amino acids through non-specific catabolic processes.[1][9] Animal studies indicate that approximately 80% of radiolabeled drug is excreted in the urine, with no parent drug detected.[1]
Table 1: Human Pharmacokinetic Parameters of this compound (1.25 mg/kg SC)
| Parameter | Healthy Volunteers | Multiple Myeloma Patients | Reference(s) |
| Tmax (Time to Peak Concentration) | 0.25 - 1 hours | 0.25 - 1 hours | [8] |
| Cmax (Peak Plasma Concentration) | 2245 ± 791 ng/mL (1040 nM) | 1800 ± 695 ng/mL (834 nM) | [8] |
| Effective Half-Life | 1 - 3 hours | ~2 hours | [1][8] |
| Apparent Total Clearance | Not Reported | 46.5 L/h | [1] |
| Plasma Protein Binding | >99% | >99% | [1][8] |
In Vivo Pharmacodynamics (PD)
The primary pharmacodynamic effect of this compound is the dose-dependent mobilization of CD34+ cells into the peripheral blood. This effect is rapid and sustained, allowing for efficient collection via apheresis.
Receptor Occupancy
In vitro studies have demonstrated that a this compound concentration of 3 nM is sufficient for complete CXCR4 receptor occupancy.[8] Due to high plasma protein binding, a total plasma concentration of at least 800 ng/mL is required to achieve this free fraction, a level that is surpassed with a 1.25 mg/kg dose.[8] The high binding affinity and slow dissociation rate (Kd = 3.38e-5 s-1) allow for receptor occupancy to be maintained for over 72 hours, explaining the extended pharmacodynamic effect despite a short plasma half-life.[1][8]
Hematopoietic Stem Cell Mobilization
In healthy volunteers receiving this compound as a monotherapy, CD34+ cell counts peaked at 16 hours post-dose and remained significantly elevated at 24 hours.[1] When used in combination with G-CSF in multiple myeloma patients, this compound produces a robust and rapid mobilization of HSPCs.[10]
Table 2: Pharmacodynamic Efficacy from the Phase 3 GENESIS Trial (this compound + G-CSF vs. Placebo + G-CSF)
| Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | P-value | Reference(s) |
| Primary Endpoint: Collect ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions | 92.5% | 26.2% | <0.0001 | [7][10][11] |
| Secondary Endpoint: Collect ≥6 x 10⁶ CD34+ cells/kg in 1 apheresis session | 88.8% | 9.5% | <0.0001 | [7][10] |
| Median CD34+ cells collected in 1st apheresis (x 10⁶ cells/kg) | 10.8 | 2.25 | Not Reported | [7] |
| Median PB CD34+ cells at 12h post-dose (cells/μL) | 116.0 | 15.8 (pre-dose) | Not Reported | [8] |
| Patients proceeding to transplant after 1 apheresis session | 88.3% | 10.8% | Not Reported | [12][13] |
Key Experimental Protocols
The GENESIS Phase 3 Trial (NCT03246529)
The GENESIS trial was a randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of this compound for HSC mobilization in multiple myeloma patients.[14]
-
Patient Population: 122 adult patients with multiple myeloma eligible for ASCT.[7]
-
Randomization: Patients were randomized 2:1 to receive either this compound plus G-CSF or placebo plus G-CSF.[7][10]
-
Dosing and Administration Protocol:
-
G-CSF Administration: All patients received G-CSF (10 mcg/kg, subcutaneous) daily in the morning for four consecutive days.[15]
-
Investigational Product Administration: On the evening of day 4, approximately 10-14 hours prior to the first planned apheresis, patients received a single subcutaneous injection of either this compound (1.25 mg/kg) or a matching placebo.[15][16]
-
Apheresis: Leukapheresis was initiated on the morning of day 5.[15] The procedure could be repeated for a second day if the target cell collection was not met.
-
Continuation: If needed, G-CSF and a second dose of the investigational product could be administered before subsequent apheresis sessions.[15][16]
-
-
Primary Endpoint: The proportion of patients who successfully collected ≥6 × 10⁶ CD34+ cells/kg in up to two apheresis sessions.[17]
-
Pharmacokinetic/Pharmacodynamic Sampling: In related studies, blood samples for PK analysis were collected pre-dose and at multiple time points up to 24 hours post-motixafortide administration. PD samples to measure peripheral blood CD34+ counts were collected at similar intervals.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are the approved indications for this compound? [synapse.patsnap.com]
- 3. This compound | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 6. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. This compound Improved CD34+ Mobilization for AHSCT | Blood Cancers Today [bloodcancerstoday.com]
- 11. This compound Increases Stem Cell Collection - HealthTree for Multiple Myeloma [healthtree.org]
- 12. BioLineRx Announces Positive Top-Line Results from GENESIS Phase 3 Trial of this compound in Stem-Cell Mobilization for Autologous Bone Marrow Transplantation in Multiple Myeloma Patients - BioSpace [biospace.com]
- 13. BioLineRx Announces Positive Top-Line Results from GENESIS Phase 3 Trial of this compound in Stem-Cell Mobilization for Autologous Bone Marrow Transplantation in Multiple Myeloma Patients [prnewswire.com]
- 14. BioLineRx Announces Publication in Nature Medicine of its GENESIS Phase 3 Clinical Trial Data Evaluating this compound and G-CSF in Stem Cell Mobilization for Autologous Transplantation in Multiple Myeloma [prnewswire.com]
- 15. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hematopoietic Stem Cell Mobilization using Motixafortide in Combination with G-CSF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autologous hematopoietic stem cell transplantation (ASCT) is a critical treatment modality for various hematologic malignancies, including multiple myeloma.[1][2] The success of ASCT is contingent upon the collection of a sufficient number of hematopoietic stem and progenitor cells (HSPCs), quantified by the expression of the CD34+ surface marker.[2][3] Granulocyte-colony stimulating factor (G-CSF) has been the standard agent for mobilizing HSPCs from the bone marrow into the peripheral blood for collection via apheresis.[2][4] However, a significant portion of patients fail to mobilize an optimal number of CD34+ cells with G-CSF alone.[2]
Motixafortide (APHEXDA®) is a novel, high-affinity, selective inhibitor of the C-X-C chemokine receptor 4 (CXCR4).[5][6][7] The interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), is crucial for retaining HSPCs within the bone marrow niche.[5][6][8] By blocking this interaction, this compound facilitates the egress of HSPCs into the peripheral circulation.[5][6] When used in combination with G-CSF, this compound has demonstrated superior efficacy in mobilizing CD34+ cells, enabling a higher percentage of patients to reach the optimal collection targets in fewer apheresis sessions.[1][9][10]
These application notes provide a comprehensive overview of the mechanism of action, quantitative data from the pivotal GENESIS trial, and detailed protocols for the use of this compound in combination with G-CSF for HSPC mobilization and apheresis.
Mechanism of Action
The combination of this compound and G-CSF leverages two distinct but synergistic mechanisms to enhance the mobilization of hematopoietic stem cells.
-
G-CSF: This cytokine acts by inducing the proliferation and differentiation of hematopoietic progenitors.[4][11] It also disrupts the bone marrow microenvironment by downregulating the expression of SDF-1α and inducing the release of proteases that cleave adhesion molecules, thereby weakening the retention of HSPCs.[2][12][13]
-
This compound: As a potent CXCR4 antagonist, this compound directly blocks the SDF-1α/CXCR4 signaling axis.[5][6][8] This inhibition disrupts the anchoring of HSPCs to the bone marrow stroma, leading to their rapid and robust mobilization into the peripheral blood.[5][6] this compound exhibits a long receptor occupancy, allowing for sustained clinical activity.[6][7][14]
The synergistic effect of G-CSF and this compound results in a more efficient and predictable mobilization of HSPCs compared to G-CSF alone.
Quantitative Data from the GENESIS Phase 3 Trial
The GENESIS trial was a Phase 3, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in combination with G-CSF for the mobilization of HSPCs in multiple myeloma patients undergoing ASCT.[1]
Table 1: Primary and Key Secondary Endpoints
| Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Odds Ratio (95% CI) | p-value |
| Primary Endpoint: Collection of ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions | 92.5% | 26.2% | 53.3 (14.12–201.33) | <0.0001[1] |
| Secondary Endpoint: Collection of ≥6 x 10⁶ CD34+ cells/kg in 1 apheresis session | 88.8% | 9.5% | 118.0 (25.36–549.35) | <0.0001[1] |
Table 2: CD34+ Cell Collection and Apheresis Details
| Parameter | This compound + G-CSF | Placebo + G-CSF |
| Median number of CD34+ cells collected on Day 1 of apheresis (x 10⁶ cells/kg) | 10.80[15] | 2.14[15] |
| Percentage of patients proceeding to transplant after one apheresis session | 88.3%[9] | 10.8%[9] |
| Average number of apheresis procedures per patient | 1.23[16] | 3.24[16] |
| Average number of G-CSF injections per patient | 5.26[16] | 8.12[16] |
Table 3: Engraftment Data
| Engraftment Outcome | This compound + G-CSF | Placebo + G-CSF |
| Median time to neutrophil engraftment | 12 days[15] | 12 days[15] |
| Median time to platelet engraftment | 18 days[15] | 17 days[15] |
| Graft durability at Day 100 post-ASCT | 92.2%[3] | 91.9%[3] |
Experimental Protocols
Patient Population
This protocol is intended for patients with multiple myeloma who are candidates for autologous stem cell transplantation.[17]
Materials
-
This compound (APHEXDA®) for injection, 62 mg lyophilized powder in a single-dose vial.[18]
-
Filgrastim (G-CSF).
-
Sterile Water for Injection, USP.
-
0.9% Sodium Chloride Injection, USP.
-
0.45% Sodium Chloride Injection, USP.
-
Premedications: H1-antihistamine (e.g., diphenhydramine), H2 blocker (e.g., famotidine), leukotriene inhibitor (e.g., montelukast), and an analgesic (e.g., acetaminophen).[19][20]
-
Apheresis equipment and collection kits.
Protocol Workflow
Detailed Methodologies
1. G-CSF Administration:
-
Administer filgrastim (G-CSF) at a dose of 10 mcg/kg daily via subcutaneous injection for four consecutive days prior to the first apheresis session.[15][21]
2. Premedication:
-
Approximately 30-60 minutes prior to each this compound administration, premedicate the patient to reduce the risk of hypersensitivity and injection site reactions.[19][20]
-
The premedication regimen should include:
3. This compound Reconstitution and Administration:
-
Reconstitution:
-
Reconstitute each 62 mg vial of this compound with 2 mL of 0.45% Sodium Chloride Injection, USP.[19] Alternatively, reconstitute with 1 mL of Sterile Water for Injection and 1 mL of 0.9% Sodium Chloride Injection.[19]
-
Gently swirl and invert the vial for up to 3 minutes until the powder is completely dissolved. Do not shake.[19]
-
The reconstituted solution should be clear and colorless. Discard if discolored, cloudy, or contains visible particulates.[19]
-
-
Administration:
-
Administer a single dose of this compound at 1.25 mg/kg of actual body weight via subcutaneous injection.[18][19]
-
Administer the dose 10 to 14 hours prior to the initiation of the first apheresis session.[18][19][21]
-
Administer in a setting where personnel and therapies are immediately available for the treatment of anaphylaxis.[20] Monitor patients for signs of hypersensitivity for at least one hour following administration.[20]
-
4. Apheresis:
-
Initiate the first apheresis session 10 to 14 hours after the this compound injection.[21]
-
Continue daily G-CSF administration until the final apheresis session is complete.[15]
-
Monitor CD34+ cell counts in the peripheral blood to determine the optimal timing and duration of apheresis.
-
The target collection goal is typically a minimum of 2 x 10⁶ CD34+ cells/kg, with an optimal target of 4-6 x 10⁶ CD34+ cells/kg.[22]
5. Second Dose of this compound (if necessary):
-
A second dose of this compound can be administered 10 to 14 hours prior to a third apheresis session if the collection target has not been met.[18][19]
Safety and Tolerability
The combination of this compound and G-CSF was generally well-tolerated in the GENESIS trial.[1] The most common adverse reactions (≥20%) were injection site reactions (pain, erythema, pruritus), pruritus, flushing, and back pain.[20] Anaphylactic shock and hypersensitivity reactions have been reported, necessitating premedication and monitoring.[17][18][20]
Conclusion
The use of this compound in combination with G-CSF represents a significant advancement in hematopoietic stem cell mobilization for patients with multiple myeloma. The robust clinical data from the GENESIS trial demonstrates superior efficacy in achieving optimal CD34+ cell collection targets in a shorter timeframe and with fewer apheresis sessions compared to G-CSF alone. The detailed protocols provided herein offer a framework for researchers and clinicians to effectively implement this combination therapy, potentially improving patient outcomes and resource utilization in the context of autologous stem cell transplantation.
References
- 1. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 7. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Positive topline results from phase III GENESIS trial of this compound + G-CSF for hematopoietic stem cell mobilization [multiplemyelomahub.com]
- 10. This compound and Stem Cell Transplants for Multiple Myeloma - NCI [cancer.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. G-CSF induces stem cell mobilization by decreasing bone marrow SDF-1 and up-regulating CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. ashpublications.org [ashpublications.org]
- 16. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FDA-Approved APHEXDA® (this compound) [aphexda.com]
- 18. aphexda.com [aphexda.com]
- 19. Aphexda (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 20. aetna.com [aetna.com]
- 21. resources.massgeneralbrighamhealthplan.org [resources.massgeneralbrighamhealthplan.org]
- 22. Stem Cell Mobilization | APHEXDA® (this compound) [aphexda.com]
Application Notes and Protocols: Measuring CD34+ Cell Count After Motixafortide Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motixafortide (APHEXDA™) is a selective antagonist of the C-X-C motif chemokine receptor 4 (CXCR4) designed to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood for collection and subsequent autologous or allogeneic transplantation.[1][2][3] The efficacy of this compound is primarily assessed by quantifying the number of circulating CD34+ cells, which are a well-established marker for hematopoietic stem and progenitor cells (HSPCs).[4] Accurate and standardized measurement of CD34+ cell counts is therefore critical for clinical decision-making, patient management, and the overall success of stem cell transplantation procedures.
These application notes provide detailed protocols and data presentation guidelines for the measurement of CD34+ cell counts following the administration of this compound. The information is compiled from clinical trial data and established methodologies for CD34+ enumeration.
Signaling Pathway of this compound-Induced CD34+ Cell Mobilization
This compound functions by disrupting the interaction between stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, and its receptor, CXCR4.[1][2] This interaction is crucial for retaining HSCs within the bone marrow niche. By blocking the CXCL12/CXCR4 axis, this compound induces the mobilization of CD34+ HSPCs into the peripheral circulation, making them available for collection via apheresis.[2][3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are the approved indications for this compound? [synapse.patsnap.com]
- 3. Positive topline results from phase III GENESIS trial of this compound + G-CSF for hematopoietic stem cell mobilization [multiplemyelomahub.com]
- 4. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Motixafortide in Autologous Stem Cell Transplantation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motixafortide (APHEXDA®) is a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4) that functions as a hematopoietic stem cell mobilizer.[1][2] It is indicated for use in combination with filgrastim (G-CSF) to mobilize hematopoietic stem cells (HSCs) into the peripheral blood for collection and subsequent autologous stem cell transplantation (ASCT) in patients with multiple myeloma.[3][4] The interaction between the CXCR4 receptor and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), is crucial for retaining HSCs within the bone marrow niche.[1][5] By blocking this interaction, this compound facilitates the egress of HSCs into the bloodstream, making them available for collection.[6][7]
The efficacy and safety of this compound were primarily established in the Phase 3 GENESIS trial, a randomized, double-blind, placebo-controlled study.[8][9] This trial demonstrated that this compound in combination with G-CSF was superior to G-CSF alone in mobilizing a sufficient number of HSCs for transplantation, often in a single apheresis session.[6][10]
Mechanism of Action: CXCR4 Inhibition
This compound is a synthetic cyclic peptide that acts as a potent antagonist of the CXCR4 receptor.[1][9] The CXCR4/CXCL12 signaling axis plays a critical role in anchoring hematopoietic stem cells to the bone marrow matrix.[2][5] this compound binds with high affinity to CXCR4, competitively blocking the binding of its natural ligand, CXCL12.[1] This disruption of the signaling pathway leads to the rapid mobilization of HSCs from the bone marrow into the peripheral circulation, allowing for their collection via apheresis.[5][6]
Clinical Efficacy: The GENESIS Trial
The GENESIS trial was a pivotal Phase 3, multicenter, randomized, placebo-controlled study that evaluated the efficacy and safety of this compound plus G-CSF for HSC mobilization in 122 multiple myeloma patients.[8][9] Patients were randomized in a 2:1 ratio to receive either this compound (1.25 mg/kg) plus G-CSF or a placebo plus G-CSF.[8]
The results demonstrated a significant improvement in HSC collection with the this compound regimen.
Table 1: Efficacy of this compound in the GENESIS Trial
| Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Odds Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Primary Endpoint: Patients collecting ≥6 × 10⁶ CD34+ cells/kg in ≤2 apheresis sessions[9][11] | 92.5% | 26.2% | 53.3 (14.12–201.33) | <0.0001 |
| Key Secondary Endpoint: Patients collecting ≥6 × 10⁶ CD34+ cells/kg in 1 apheresis session[9][11] | 88.8% | 9.5% | 118.0 (25.36–549.35) | <0.0001 |
| Additional Endpoint: Patients collecting ≥4 × 10⁶ CD34+ cells/kg in 1 apheresis session | 94.9% | 14.3% | - | <0.0001 |
Data sourced from the GENESIS Phase 3 trial results.[9][11]
Protocols for Clinical Application
The following protocols are based on the methodology of the GENESIS trial and the approved prescribing information for APHEXDA®.[8][12]
Patient Premedication Protocol
To mitigate the risk of hypersensitivity and injection-site reactions, all patients must be premedicated 30-60 minutes prior to each this compound administration.[13][14][15]
Table 2: Premedication Regimen
| Medication Class | Example Agent(s) | Recommended Dosage |
|---|---|---|
| H1-Antihistamine | Diphenhydramine | 12.5 mg IV or 25-50 mg PO |
| H2 Blocker | Famotidine | Standard dose |
| Leukotriene Inhibitor | Montelukast | Standard dose |
| Analgesic | Acetaminophen | Standard dose |
HSC Mobilization and Collection Protocol
This protocol outlines the full workflow from G-CSF administration through apheresis.
Step-by-Step Protocol:
-
G-CSF Administration: Administer filgrastim (G-CSF) at a dose of 10 mcg/kg daily for four consecutive days prior to the first apheresis session.[8][12]
-
This compound Administration (First Dose): On the evening of Day 4, 10 to 14 hours before the planned initiation of the first apheresis, administer a subcutaneous injection of this compound at a dose of 1.25 mg/kg based on the patient's actual body weight.[8][14]
-
Reconstitution: Reconstitute each 62 mg vial with 2 mL of 0.45% Sodium Chloride Injection, USP.[13] Gently swirl and invert the vial until the powder is completely dissolved. The final concentration will be 36.5 mg/mL, allowing for a withdrawal of up to 1.7 mL (62 mg).[13]
-
Administration: Administer as a subcutaneous injection over approximately 2 minutes.[8]
-
-
Continued G-CSF: On the morning of Day 5, administer another dose of G-CSF approximately 1 hour before starting apheresis.[8]
-
Apheresis: Begin the first apheresis session on Day 5. The typical target volume is ≥3 blood volumes.[16]
-
Second Dose (If Necessary): If the stem cell collection goal is not met after two apheresis sessions, a second dose of this compound (1.25 mg/kg) can be administered 10 to 14 hours before a third apheresis attempt.[8][13][14]
Safety and Tolerability Profile
This compound was generally well-tolerated in the GENESIS trial.[9] The most common adverse reactions are related to transient, localized injection site reactions and systemic reactions consistent with its mechanism of action.
Table 3: Common Adverse Reactions (≥10%) in the GENESIS Trial
| Adverse Reaction | This compound + G-CSF | Placebo + G-CSF |
|---|---|---|
| Injection-site pain[13] | 53% | - |
| Pruritus (itching)[13] | 38% | - |
| Flushing[13] | 33% | - |
| Injection-site erythema (redness)[13] | 27% | - |
| Injection-site pruritus[13] | 24% | - |
| Back pain[13] | 21% | - |
| Paresthesia (tingling/numbness)[13] | 19% | - |
| Rash[13] | 16% | - |
| Hypokalemia (low potassium)[13] | 15% | - |
| Nausea[13] | 14% | - |
| Urticaria (hives)[13] | 14% | - |
| Erythema (redness of skin)[13] | 12% | - |
Key Warnings and Precautions:
-
Anaphylactic Shock and Hypersensitivity: Serious hypersensitivity reactions, including anaphylactic shock, have occurred.[4][12][17] this compound should be administered in a setting where personnel and therapies are immediately available for treatment. Patients should be monitored for at least one hour post-administration.[15]
-
Injection Site Reactions: The majority of patients experience injection site reactions such as pain, erythema, and pruritus.[4][17] Premedication with an analgesic is recommended.[13][15]
-
Tumor Cell Mobilization: In patients with leukemia, this compound may cause the mobilization of leukemic cells, contaminating the apheresis product. Therefore, it is not intended for HSC mobilization in patients with leukemia.[13][17]
-
Leukocytosis: The combination of this compound and G-CSF increases circulating white blood cell counts. White blood cell counts should be monitored.[13][17]
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.massgeneralbrighamhealthplan.org [resources.massgeneralbrighamhealthplan.org]
- 4. FDA-Approved APHEXDA® (this compound) [aphexda.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 7. Positive topline results from phase III GENESIS trial of this compound + G-CSF for hematopoietic stem cell mobilization [multiplemyelomahub.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and Stem Cell Transplants for Multiple Myeloma - NCI [cancer.gov]
- 11. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aphexda.com [aphexda.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. This compound (Aphexda) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 16. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by this compound, a novel CXCR4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stem Cell Mobilization | APHEXDA® (this compound) [aphexda.com]
laboratory handling and storage of motixafortide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motixafortide is a selective inhibitor of the C-X-C chemokine receptor 4 (CXCR4), a key mediator in the trafficking and homing of hematopoietic stem cells (HSCs) to the bone marrow. By blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α/CXCL12), this compound induces the mobilization of HSCs from the bone marrow into the peripheral bloodstream.[1] This property is leveraged in clinical settings to facilitate the collection of HSCs for autologous transplantation in patients with multiple myeloma.[1][2][3] These application notes provide detailed protocols for the proper handling, storage, and laboratory use of this compound.
Product Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and efficacy for research applications.
1.1. Storage Conditions
Unopened vials of this compound should be stored under refrigerated conditions. The reconstituted solution has limited stability and should be handled as described below.
| Condition | Temperature | Additional Notes |
| Unopened Vials | 2°C to 8°C (36°F to 46°F) | Store in the original packaging to protect from light.[1] |
| Reconstituted Solution | 2°C to 8°C (36°F to 46°F) or 20°C to 25°C (68°F to 77°F) | Protect from light. Dispose of any unused solution after 24 hours.[1] |
1.2. Laboratory Handling and Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any aerosols.[5]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][5]
-
Spills: Absorb spills with an inert material and dispose of it according to institutional guidelines.[5]
Reconstitution Protocol
Accurate reconstitution is essential for preparing this compound for experimental use.
2.1. Materials
-
This compound vial(s)
-
0.45% Sodium Chloride Injection, USP[6]
-
Sterile syringes and needles
-
Aseptic workspace (e.g., laminar flow hood)
2.2. Procedure
-
Remove the required number of this compound vials from the refrigerator and allow them to equilibrate to room temperature (20°C to 25°C) for at least 30 minutes before reconstitution.[6]
-
Using aseptic technique, reconstitute each vial with 2 mL of 0.45% Sodium Chloride Injection.[6]
-
Gently swirl the vial to dissolve the lyophilized powder. Do not shake.
-
The reconstituted solution will have a final concentration of 36.5 mg/mL, allowing for the withdrawal of up to 1.7 mL (62 mg).[6]
-
Visually inspect the solution for particulate matter and discoloration before use. The solution should be clear and colorless.
-
If not used immediately, store the reconstituted solution as per the conditions outlined in Table 1.
Mechanism of Action: CXCR4 Signaling Pathway
This compound is a potent antagonist of the CXCR4 receptor.[7] The binding of CXCL12 to CXCR4 activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[7][8] this compound competitively blocks this interaction, thereby inhibiting these signaling events.[7]
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Experimental Protocols
The following are example protocols for in vitro assays to study the effects of this compound.
4.1. In Vitro Cell Migration (Transwell) Assay
This assay measures the ability of this compound to inhibit cell migration towards a chemoattractant.
4.1.1. Materials
-
CXCR4-expressing cells (e.g., cancer cell lines, hematopoietic stem cells)
-
Cell culture medium (serum-free and with chemoattractant, e.g., 10% FBS or CXCL12)
-
Transwell inserts (e.g., 8 µm pore size)[9]
-
24-well plates
-
This compound reconstituted solution
-
Fixing and staining reagents (e.g., paraformaldehyde, crystal violet)
-
Cotton swabs
4.1.2. Experimental Workflow
Caption: Workflow for a transwell cell migration assay with this compound.
4.1.3. Detailed Procedure
-
Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. The day before the assay, replace the medium with serum-free medium and incubate for 24 hours to increase sensitivity to the chemoattractant.[10]
-
Assay Setup:
-
Cell Seeding and Treatment:
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a predetermined optimal density.
-
In separate tubes, prepare cell suspensions containing different concentrations of this compound (and a vehicle control).
-
Add the cell suspensions to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow for cell migration (e.g., 20-24 hours).[9] This time may need to be optimized for the specific cell line.
-
Fixation and Staining:
-
Carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes at room temperature.[9]
-
Stain the cells with a solution such as 0.2% crystal violet.
-
-
Quantification:
-
After washing and drying the inserts, visualize and count the migrated cells under a microscope.
-
Alternatively, the stain can be eluted and the absorbance measured to quantify migration.
-
4.2. Data Presentation
Quantitative data from experiments should be summarized in a clear and organized manner. Below is an example table for presenting cell migration data.
| Treatment Group | This compound Conc. (nM) | Mean Migrated Cells per Field (± SEM) | % Inhibition of Migration |
| Vehicle Control | 0 | [Insert Value] | 0% |
| This compound | 1 | [Insert Value] | [Calculate %] |
| This compound | 10 | [Insert Value] | [Calculate %] |
| This compound | 100 | [Insert Value] | [Calculate %] |
Conclusion
These guidelines provide a framework for the safe and effective laboratory handling and application of this compound. Adherence to these protocols will help ensure the integrity of experimental results and the safety of laboratory personnel. For specific applications, further optimization of protocols may be necessary.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. FDA-Approved APHEXDA® (this compound) [aphexda.com]
- 3. This compound and Stem Cell Transplants for Multiple Myeloma - NCI [cancer.gov]
- 4. abmole.com [abmole.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. The Emerging Role and Market Potential of CXCR4 Antagonists in Modern Medicine [synapse.patsnap.com]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Flow Cytometry Gating Strategy for Motixafortide-Mobilized Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motixafortide is a selective inhibitor of the C-X-C motif chemokine receptor 4 (CXCR4) that has demonstrated significant efficacy in mobilizing hematopoietic stem cells (HSCs) to the peripheral blood for collection and subsequent autologous or allogeneic transplantation.[1][2][3][4][5] By blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), this compound disrupts the retention of HSCs within the bone marrow niche, leading to their rapid egress into circulation.[1][2] Accurate and reproducible quantification of mobilized hematopoietic stem and progenitor cells (HSPCs), primarily identified by the CD34 surface antigen, is critical for determining the optimal time for apheresis and ensuring the collection of a sufficient graft for transplantation.
These application notes provide a detailed protocol for a flow cytometry-based gating strategy to identify and enumerate viable CD34+ HSPCs in peripheral blood samples mobilized with this compound. The methodology is based on the principles of the International Society for Hematotherapy and Graft Engineering (ISHAGE) guidelines for CD34+ cell enumeration, which provides a standardized approach for accurate and reproducible results.[6][7]
Mechanism of Action: this compound-Induced Mobilization
This compound's high-affinity binding to the CXCR4 receptor competitively inhibits its interaction with CXCL12, a key chemokine responsible for retaining HSCs in the bone marrow.[1][2] This disruption of the CXCR4/CXCL12 axis leads to the mobilization of not only mature hematopoietic cells but also a significant population of primitive CD34+ HSPCs into the peripheral bloodstream.[3][4] Clinical studies have shown that this compound, both as a single agent and in combination with granulocyte colony-stimulating factor (G-CSF), can rapidly and robustly increase the number of circulating CD34+ cells, often reaching peak levels within hours of administration.[8][9]
Experimental Protocol: Enumeration of CD34+ HSPCs
This protocol outlines the steps for staining and acquiring data for the enumeration of CD34+ cells from whole blood or apheresis products mobilized with this compound.
Materials:
-
Sample: K2-EDTA anticoagulated whole blood or apheresis product.
-
Antibodies:
-
CD45-PerCP or equivalent
-
CD34-PE or equivalent
-
Viability Dye (e.g., 7-AAD, Propidium Iodide)
-
-
Lysis Buffer: Ammonium chloride-based red blood cell lysis buffer.
-
Sheath Fluid: Commercially available flow cytometry sheath fluid.
-
Controls:
-
Unstained control
-
Isotype controls or Fluorescence Minus One (FMO) controls for CD34 and CD45.
-
-
Flow Cytometer: A calibrated flow cytometer capable of detecting at least three fluorescent parameters.
Procedure:
-
Sample Preparation:
-
Collect peripheral blood in K2-EDTA tubes. Samples should be processed within 24 hours of collection.
-
Gently mix the blood sample by inversion.
-
-
Antibody Staining:
-
Aliquot 100 µL of whole blood into a flow cytometry tube.
-
Add the pre-titrated volumes of CD45 and CD34 antibodies to the tube.
-
Vortex gently and incubate for 15-20 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Following incubation, add 2 mL of lysing solution to each tube.
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
Aspirate the supernatant without disturbing the cell pellet.
-
-
Washing and Resuspension:
-
Resuspend the cell pellet in 2 mL of phosphate-buffered saline (PBS).
-
Centrifuge at 300 x g for 5 minutes and aspirate the supernatant.
-
Resuspend the final cell pellet in 500 µL of PBS or sheath fluid.
-
-
Viability Staining:
-
Just prior to acquisition, add the viability dye (e.g., 7-AAD) to each tube according to the manufacturer's instructions.
-
-
Flow Cytometry Acquisition:
-
Acquire data on a calibrated flow cytometer.
-
Collect a minimum of 100,000 to 150,000 total events to ensure statistically significant enumeration of the rare CD34+ cell population.[10]
-
Data Presentation: Expected Cell Populations
The following table summarizes the expected percentages and absolute counts of CD34+ cells in peripheral blood following mobilization with this compound, based on findings from clinical trials. These values can vary depending on the patient population, mobilization regimen (with or without G-CSF), and timing of the sample collection.
| Parameter | Mobilization Regimen | Expected Range | Reference |
| Peak Peripheral Blood CD34+ cells/µL | This compound + G-CSF | 15 - 116 cells/µL | [9][11] |
| CD34+ cells collected in first apheresis (x 10^6 cells/kg) | This compound + G-CSF | 6 - 11.2 x 10^6 cells/kg | [9][12] |
| Time to Peak Mobilization | This compound | ~14-24 hours | [8][13] |
Flow Cytometry Gating Strategy
The following sequential gating strategy is recommended for the identification and quantification of viable CD34+ HSPCs.
Figure 1: Sequential gating strategy for identifying viable CD34+ HSPCs.
Gating Strategy Breakdown:
-
Singlet Gate: The first gate is applied to a plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude cell doublets and aggregates.
-
Viability Gate: A gate is then drawn on a plot of the viability dye versus forward scatter to exclude dead cells and debris.
-
Leukocyte Gate: A gate is set on a CD45 versus side scatter (SSC) plot to include all CD45-positive events, thereby excluding any remaining red blood cells and debris.
-
HSPC Gate: Hematopoietic stem and progenitor cells are characterized by their dim expression of CD45 and low side scatter properties.[7][14] A gate is drawn around this "lymph-blast" region on the CD45 vs. SSC plot.
-
CD34+ Gate: Finally, the events from the HSPC gate are visualized on a CD34 versus SSC plot. A quadrant gate is set based on the isotype or FMO control to identify the CD34-positive cell population. The percentage and absolute count of these viable CD34+ HSPCs are then determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the overall experimental workflow for CD34+ cell enumeration.
Figure 2: Mechanism of this compound-induced HSC mobilization.
Figure 3: Experimental workflow for CD34+ cell enumeration.
Conclusion
This application note provides a comprehensive protocol for the flow cytometric analysis of this compound-mobilized peripheral blood cells. Adherence to a standardized gating strategy, such as the one outlined here based on ISHAGE principles, is crucial for obtaining accurate and reproducible CD34+ cell counts. This information is vital for clinical decision-making in the context of hematopoietic stem cell transplantation and for the continued development of novel mobilization agents like this compound.
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beckman.com [beckman.com]
- 7. usp.org [usp.org]
- 8. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by this compound, a novel CXCR4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Characterization of Hematopoietic Stem and Progenitor Cell Subpopulations in Autologous Peripheral Blood Stem Cell Preparations after Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
Application Notes: Motixafortide for Hematopoietic Stem Cell Mobilization in Sickle Cell Disease Gene Therapy Research
Introduction
Gene therapies for sickle cell disease (SCD) offer curative potential but are critically dependent on the successful collection of a large number of CD34+ hematopoietic stem cells (HSCs) from the patient.[1] Standard mobilization agents, particularly Granulocyte-Colony Stimulating Factor (G-CSF), are contraindicated in patients with SCD due to the risk of inducing severe vaso-occlusive crises.[2][3] This limitation has created a significant unmet need for safe and effective mobilization strategies. Motixafortide, a potent and long-acting inhibitor of the CXCR4 receptor, has emerged as a promising agent to address this challenge.[3][4] These notes provide a summary of current research, quantitative data, and experimental protocols for using this compound in the context of SCD gene therapy research.
Mechanism of Action: CXCR4 Inhibition
Hematopoietic stem cells are retained within the bone marrow niche through the interaction of the CXCR4 receptor on the surface of HSCs with its ligand, Stromal-Derived Factor-1α (SDF-1α, also known as CXCL12), which is expressed by bone marrow stromal cells.[5][6] this compound is a selective CXCR4 antagonist that competitively binds to the receptor, disrupting this anchoring axis.[5][7] This blockade leads to the rapid egress of HSCs from the bone marrow into the peripheral bloodstream, where they can be collected via apheresis.[2][6]
Summary of Clinical Findings
A Phase 1, first-in-human, proof-of-principle study (NCT05618301) evaluated the safety and feasibility of this compound alone and in combination with the VLA-4 inhibitor natalizumab for HSC mobilization in adult SCD patients.[8][9] The results indicate robust mobilization and the potential to collect sufficient cells for approved gene therapies in a single apheresis session.[10]
Data Presentation
Table 1: HSC Mobilization Efficacy in Peripheral Blood
| Regimen | Median Peak CD34+ cells/µl | Range (CD34+ cells/µl) |
|---|---|---|
| This compound Monotherapy | 198[8] | 77-690[8] |
| this compound + Natalizumab | 231[8][11] | 117-408[8][11] |
Table 2: Projected Single-Day Apheresis Collection Yields
| Regimen | Median Collected CD34+ cells/kg (1 Blood Volume Apheresis) | Projected Total CD34+ Cells (4 Blood Volume Apheresis) |
|---|---|---|
| This compound Monotherapy | 3.49 x 10⁶[8] | 13.9 x 10⁶[8][10] |
| This compound + Natalizumab | 4.64 x 10⁶[8][11] | 18.6 x 10⁶[8][10] |
Note: The two approved gene therapies for SCD require 16.5 million and 22 million total CD34+ HSCs, respectively.[10]
Table 3: Comparative Efficacy vs. Plerixafor Data from patients who had prior mobilization attempts with plerixafor.
| Regimen | Fold-Increase in HSC Mobilization vs. Plerixafor |
|---|---|
| This compound Monotherapy | 2.8x[8][10] |
| this compound + Natalizumab | 3.2x[8][10] |
Safety and Tolerability
In the Phase 1 trial, this compound, both alone and with natalizumab, was found to be safe and well-tolerated.[8][10]
-
Common Adverse Events: Transient and mild-to-moderate (Grade 1-2) events were reported.[8] These included injection site reactions such as itching, tingling, or pain, and systemic reactions like pruritus and hives.[8][10]
-
Serious Adverse Events: No Grade 4 adverse events were observed.[8] Critically, no vaso-occlusive events occurred during the trial.[8][10]
Experimental Protocols
The following protocols are based on the methodology of the NCT05618301 clinical trial.[1][12] These are intended for research purposes and should be adapted and approved by the relevant institutional review boards.
Protocol 1: HSC Mobilization with this compound Monotherapy
1. Patient Eligibility & Preparation:
- Enroll adult patients (e.g., 18-40 years) with a confirmed diagnosis of SCD (genotypes SS or Sβ⁰).[11]
- Ensure patients are receiving automated red blood cell (RBC) exchanges and have apheresis-capable venous access.[1][13]
- Perform an automated RBC exchange within 72 hours prior to this compound administration to reduce the risk of SCD-related complications.[11]
2. Mobilization:
- Administer a single subcutaneous (SC) injection of this compound.
- Note: While the exact dosage from the trial abstract is not specified, other trials have used 1.25 mg/kg.[14]
- Monitor peripheral blood for CD34+ cell counts to determine the peak mobilization time, which occurs at approximately 10-14 hours post-injection.[11]
3. Collection:
- Initiate leukapheresis at the time of peak peripheral blood CD34+ cell concentration to collect the mobilized HSCs.[12]
4. Post-Procedure Monitoring:
- Monitor the patient for adverse events for a defined period (e.g., 8 weeks) post-procedure, paying close attention to any potential SCD-related complications.[12]
Protocol 2: HSC Mobilization with this compound and Natalizumab Combination
This protocol involves a two-step drug administration process designed to test the synergistic effect of VLA-4 and CXCR4 inhibition.[1]
1. Patient Eligibility & Preparation:
2. Mobilization:
- Step 1: Administer a single intravenous (IV) infusion of natalizumab.[12]
- Step 2: Approximately 32 hours after the natalizumab infusion, administer a single subcutaneous (SC) injection of this compound.[1]
3. Collection:
- Monitor peripheral blood CD34+ cell counts. Peak mobilization is expected around 14 hours after the this compound injection (~46 hours post-natalizumab).[11]
- Initiate leukapheresis at the determined peak to collect the mobilized HSCs.[1]
4. Post-Procedure Monitoring:
- Follow the same post-procedure monitoring protocol as in Protocol 1.[12]
Conclusion
The use of this compound, both as a monotherapy and in combination with natalizumab, represents a significant advancement in HSC mobilization for sickle cell disease patients undergoing gene therapy.[8] The regimens have demonstrated a favorable safety profile and a high efficiency of cell mobilization, potentially enabling the collection of therapeutic doses of HSCs in a single day.[10] This approach may improve the overall treatment process and broaden access to curative gene therapies for more individuals with SCD.[10] Further research, including the ongoing Phase 1 trial NCT06442761, will continue to refine these promising protocols.[4][10]
References
- 1. This compound and Natalizumab to Mobilize CD34+ Hematopoietic Stem Cells for Gene Therapies in Sickle Cell Disease (SCD) [ctv.veeva.com]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paper: this compound for Hematopoietic Stem and Progenitor Cell Mobilization and Collection in Sickle Cell Disease [ash.confex.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. BioLineRx Announces Oral Presentation on Data from Phase 1 Clinical Trial Evaluating this compound for CD34+ Hematopoietic Stem Cell Mobilization for Gene Therapies in Sickle Cell Disease at ASH 2024 [prnewswire.com]
- 9. BioLineRx Announces First Patient Dosed in Phase 1 Clinical Trial Evaluating this compound for CD34+ Hematopoietic Stem Cell Mobilization for Gene Therapies in Sickle Cell Disease | BioLineRx [ir.biolinerx.com]
- 10. sicklecellanemianews.com [sicklecellanemianews.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Facebook [cancer.gov]
- 13. BioLineRx doses first subject with this compound in SCD trial [clinicaltrialsarena.com]
- 14. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Motixafortide in Plasma: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of motixafortide in plasma samples. This compound (APHEXDA®) is a novel CXCR4 antagonist used to mobilize hematopoietic stem cells for autologous transplantation in patients with multiple myeloma. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development.
This guide covers two primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method, and a general protocol for the development of an Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay for peptide quantification.
Signaling Pathway of this compound
This compound is a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). It functions by blocking the binding of the receptor's natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12). This interaction is critical for the retention of hematopoietic stem cells (HSCs) within the bone marrow niche. By inhibiting the CXCR4/CXCL12 axis, this compound disrupts the anchoring of HSCs, leading to their mobilization into the peripheral bloodstream, where they can be collected for transplantation.
Application Note 1: LC-MS/MS Method for this compound Quantification
This section outlines a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plasma. This method is ideal for pharmacokinetic studies requiring high sensitivity and specificity.
Methodology and Protocol
A validated LC-MS/MS method has been developed for the simultaneous estimation of this compound and filgrastim in rat plasma, and a similar method has been validated for the quantification of this compound in human plasma.[1][2] The general workflow for this analysis is as follows:
1. Sample Preparation:
-
Matrix: Human or rat plasma collected with K2EDTA as an anticoagulant.
-
Extraction: Protein precipitation is a common and effective method for sample cleanup.[1]
-
To a 100 µL aliquot of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column is suitable for the separation of this compound. For example, a Waters X-Terra RP-18 column (150x4.6 mm, 3.5 µm) has been used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically employed.[1]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for this compound.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.
Quantitative Data Summary
The following table summarizes the typical validation parameters for an LC-MS/MS method for this compound in plasma, based on published data and regulatory guidelines.[1][2]
| Parameter | Typical Performance Characteristics |
| Linearity Range | 10 - 2000 ng/mL in plasma[2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Minimal and compensated for by the use of an internal standard |
| Selectivity | No significant interference from endogenous plasma components |
Application Note 2: General Protocol for ELISA Development for this compound
Principle of Sandwich ELISA
In a sandwich ELISA, the antigen (this compound) is captured between two layers of antibodies (a capture antibody and a detection antibody). The detection antibody is typically conjugated to an enzyme, and a substrate is added to produce a measurable signal that is proportional to the amount of this compound present.
Protocol for Sandwich ELISA Development
1. Reagent Preparation:
-
Capture Antibody: A monoclonal or polyclonal antibody specific to this compound.
-
Detection Antibody: A second antibody that recognizes a different epitope on this compound, conjugated to biotin.
-
Standard: Purified this compound for creating a standard curve.
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween-20), and blocking buffer (e.g., PBS with 1% BSA).
2. Assay Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of plasma samples and standards (in duplicate or triplicate) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step thoroughly (5-6 times).
-
Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the plasma samples is then determined by interpolating their absorbance values from the standard curve.
Quantitative Data Summary (Expected Performance)
The following table outlines the expected performance characteristics for a well-optimized sandwich ELISA for a peptide like this compound.
| Parameter | Expected Performance Characteristics |
| Limit of Detection (LOD) | 10-100 pg/mL |
| Limit of Quantification (LOQ) | 50-500 pg/mL |
| Linearity Range | Typically 2-3 orders of magnitude |
| Accuracy | Within ±20% of the nominal concentration |
| Precision (Intra- and Inter-assay) | Coefficient of Variation (CV) ≤ 20% |
| Specificity | High specificity for this compound with minimal cross-reactivity |
Disclaimer: The information provided in this document is intended for research and developmental purposes only. The protocols should be optimized and validated in the user's laboratory to ensure reliable results.
References
Troubleshooting & Optimization
Technical Support Center: Managing Injection Site Reactions with Motixafortide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with motixafortide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions (ISRs) observed with this compound?
A1: In the pivotal GENESIS trial, injection site reactions were the most common adverse events.[1][2] Symptoms can include pain, redness (erythema), itching (pruritus), swelling, bruising, and the formation of hard lumps (induration) or nodules at the injection site.[1][3][4]
Q2: What is the underlying mechanism of this compound-induced ISRs?
A2: this compound is a synthetic, cyclic peptide that acts as a selective antagonist of the CXCR4 receptor.[5] The ISRs are thought to be pseudo-allergic reactions mediated by the direct activation of mast cells.[6] This activation is likely independent of IgE and may involve the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is known to be activated by various cationic peptides.[6]
Q3: Are there established clinical strategies to manage ISRs in patients?
A3: Yes, premedication is recommended to reduce the risk and severity of ISRs. This typically includes an H1-antihistamine, an H2-blocker, a leukotriene inhibitor, and an analgesic like acetaminophen, administered 30-60 minutes prior to this compound injection.[1][2][3] Post-injection management may involve continued use of analgesics and local treatments as needed.[1][3][7]
Q4: How can our research team proactively minimize the severity of ISRs in our preclinical animal models?
A4: Prophylactic administration of antihistamines and analgesics, mirroring the clinical approach, can be a primary strategy. Additionally, careful injection technique is crucial. Ensure slow subcutaneous administration, rotate injection sites, and avoid areas with inflammation, scarring, or swelling.[4] For a single dose requiring multiple injections, ensure the sites are at least 2 cm apart.[4] The volume of each injection should not exceed 2 mL.[4]
Troubleshooting Guides
Issue: We are observing severe and consistent ISRs in our animal models, impacting the welfare of the animals and the consistency of our study.
Troubleshooting Steps:
-
Review Premedication Protocol:
-
Confirm that the doses and timing of premedications (antihistamines, analgesics) are appropriate for the animal model being used.
-
Consider a dose-response study for the premedications to find the optimal prophylactic regimen for your specific model.
-
-
Optimize Injection Technique:
-
Ensure the injection is administered subcutaneously and not intradermally or intramuscularly.
-
Vary the injection site to prevent localized cumulative irritation.
-
If the formulation allows, consider diluting the this compound concentration to reduce the localized concentration of the peptide, though this may require a larger injection volume.
-
-
Evaluate Formulation:
-
The excipients in the formulation buffer can influence ISRs.[7] If you are preparing your own formulation, ensure the pH and tonicity are appropriate for subcutaneous injection.
-
-
Consider Alternative Preclinical Models:
-
If using a rodent model, consider that their skin and immune system can react differently than humans. Swine models are considered to have dermal and subcutaneous tissues that are anatomically and physiologically similar to humans and may provide more translatable results for ISRs.[3]
-
Quantitative Data Summary
The following table summarizes the incidence of common injection site reactions as reported in the GENESIS trial.
| Injection Site Reaction | Incidence in this compound Group (%) |
| Any Injection Site Reaction | 73% |
| Pain | 53% |
| Erythema (Redness) | 27% |
| Pruritus (Itching) | 24% |
| Severe Reactions | 9% |
Data sourced from the GENESIS trial as reported in prescribing information and clinical trial publications.[1][4][7][8]
Experimental Protocols
Protocol 1: In Vitro Mast Cell Activation Assay to Screen for Mitigating Agents
This protocol provides a framework for testing potential agents that may reduce this compound-induced mast cell degranulation.
-
Cell Culture: Culture a suitable mast cell line (e.g., LAD2, or primary human mast cells derived from CD34+ progenitors) under appropriate conditions.
-
Pre-incubation: Seed the mast cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test mitigating agent for a specified period (e.g., 1 hour). Include a vehicle control.
-
Stimulation: Add a pre-determined concentration of this compound to the wells to induce mast cell degranulation. Include positive (e.g., compound 48/80) and negative (vehicle) controls.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Quantification of Degranulation: Measure the release of beta-hexosaminidase or histamine into the supernatant using a colorimetric assay or ELISA, respectively.
-
Data Analysis: Calculate the percentage of degranulation relative to the positive control. A reduction in degranulation in the presence of the test agent would indicate a potential mitigating effect.
Protocol 2: Preclinical Evaluation of an ISR Mitigation Strategy in a Swine Model
This protocol outlines a study to assess the in vivo efficacy of a topical agent in reducing this compound-induced ISRs.
-
Animal Model: Use a suitable swine breed (e.g., Göttingen minipig). Acclimatize the animals to the housing conditions.
-
Grouping: Divide the animals into at least two groups: a control group receiving this compound and a vehicle cream, and a treatment group receiving this compound and the test cream.
-
Premedication: Administer the standard prophylactic regimen of antihistamines and analgesics to all animals.
-
Administration: Administer a subcutaneous injection of this compound. At a specified time post-injection (e.g., 30 minutes), apply the vehicle or test cream to the injection site.
-
ISR Assessment: At various time points (e.g., 1, 4, 8, 24, and 48 hours post-injection), assess the injection site for:
-
Erythema and Edema: Measure the diameter of redness and swelling.
-
Skin Temperature: Use an infrared thermometer to measure local skin temperature.
-
Clinical Scoring: Use a standardized scoring system to grade the severity of the ISR.
-
-
Histopathology: At the end of the study, collect skin biopsies from the injection sites for histopathological analysis to assess for inflammation, mast cell degranulation, and tissue damage.
-
Data Analysis: Compare the ISR parameters between the control and treatment groups to determine the efficacy of the test cream.
Visualizations
Caption: Proposed signaling pathway for this compound-induced injection site reactions.
Caption: Experimental workflow for developing ISR mitigation strategies.
References
- 1. HypoSkin® - human skin model for subcutaneous injection studies [genoskin.com]
- 2. Mast Cell Activation Test (MAT) | Springer Nature Experiments [experiments.springernature.com]
- 3. Preclinical Swine Model Of Large Volume Subcutaneous Injection Pressure Predictive And Translational To Clinical Human Model [biosimilardevelopment.com]
- 4. tandfonline.com [tandfonline.com]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Predictors of Subcutaneous Injection Site Reactions to Sustained-Release Buprenorphine in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalystbiosciences.com [catalystbiosciences.com]
- 8. Injection site reaction research platform | Genoskin [genoskin.com]
Technical Support Center: Optimizing Motixafortide Timing with Apheresis Procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with motixafortide for hematopoietic stem cell mobilization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal timing for administering this compound before the first apheresis procedure?
A1: The recommended timing for this compound administration is 10 to 14 hours prior to the initiation of the first apheresis session.[1][2][3][4] This timing is crucial for ensuring peak mobilization of CD34+ hematopoietic stem cells into the peripheral blood for collection.
Q2: What is the standard dosing regimen for this compound in combination with filgrastim (G-CSF)?
A2: this compound should be initiated after the patient has received filgrastim daily for four days.[1][5] The recommended dose of this compound is 1.25 mg/kg of actual body weight, administered via subcutaneous injection.[1][3][4] Filgrastim administration should continue on each day prior to apheresis.[1][3]
Q3: What should be done if the target number of stem cells is not collected after the first apheresis?
A3: A single dose of this compound is designed to support up to two consecutive days of apheresis.[2] Therefore, a second apheresis session can be performed on the following day without an additional dose of this compound.[2]
Q4: When is a second dose of this compound indicated?
A4: If the desired number of hematopoietic stem cells is not achieved after two apheresis sessions, a second dose of this compound (1.25 mg/kg) can be administered 10 to 14 hours before a third apheresis procedure.[1][2][3][4]
Q5: What premedication is required before this compound administration?
A5: To minimize the risk of hypersensitivity and injection site reactions, it is recommended to premedicate all patients 30 to 60 minutes before each this compound dose.[2][3] The standard premedication regimen includes an H1-antihistamine (e.g., diphenhydramine), an H2 blocker (e.g., famotidine), and a leukotriene inhibitor (e.g., montelukast).[2][3] The addition of an analgesic like acetaminophen is also recommended.[3]
Q6: What is the mechanism of action of this compound?
A6: this compound is a selective antagonist of the CXCR4 chemokine receptor.[6][7][8][9] It blocks the binding of its natural ligand, CXCL12 (also known as SDF-1α), which is responsible for anchoring hematopoietic stem cells in the bone marrow.[6][7][8][9] By inhibiting this interaction, this compound mobilizes these stem cells into the peripheral bloodstream, making them available for collection via apheresis.[6][7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal CD34+ Cell Count After First Apheresis | Individual patient variability in response to mobilization agents. | Proceed with a second apheresis session on the following day. A single dose of this compound is effective for up to two sessions. |
| Previous exposure to certain therapies (e.g., lenalidomide-containing regimens) can impair stem cell mobilization.[4] | If the cell collection goal is still not met after the second apheresis, consider a second dose of this compound 10-14 hours prior to a third apheresis.[2][3] | |
| Injection Site Reactions (e.g., pain, erythema, pruritus) | Localized inflammatory response to the subcutaneous injection. These are common adverse events.[10] | Administer analgesic premedication (e.g., acetaminophen) before each dose.[3] After administration, local treatments and analgesics can be used as needed. Rotate injection sites for subsequent administrations.[2] |
| Systemic Hypersensitivity Reactions (e.g., flushing, urticaria, pruritus) | Immune response to this compound. | Ensure all patients receive the recommended triple-drug premedication regimen 30-60 minutes prior to administration.[2][3] Administer this compound in a setting with personnel and therapies readily available to manage anaphylaxis. Monitor patients for at least one hour post-administration.[11] |
| Elevated White Blood Cell Count (Leukocytosis) | Expected pharmacological effect of this compound in combination with filgrastim.[11] | Monitor white blood cell counts during the mobilization and apheresis period. |
Data Presentation
Table 1: Efficacy of this compound in the Phase 3 GENESIS Trial
| Outcome | This compound + G-CSF | Placebo + G-CSF | Reference |
| Patients achieving ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions | 92.5% | 26.2% | [10] |
| Patients achieving ≥6 x 10⁶ CD34+ cells/kg in 1 apheresis session | 88.8% | 9.5% | [10] |
| Median number of CD34+ cells collected in 1 day of apheresis (x 10⁶/kg) | 10.8 | 2.25 | [12] |
Experimental Protocols
Protocol 1: Hematopoietic Stem Cell Mobilization with this compound and Filgrastim
-
Pre-treatment: Administer filgrastim (10 mcg/kg) subcutaneously once daily for four consecutive days.
-
Premedication: 30 to 60 minutes prior to this compound administration, administer an oral H1-antihistamine, an H2 blocker, and a leukotriene inhibitor. An analgesic is also recommended.[3]
-
This compound Administration: 10 to 14 hours before the planned start of the first apheresis, administer this compound at a dose of 1.25 mg/kg (actual body weight) via slow subcutaneous injection.[1][3]
-
Apheresis: Initiate the first apheresis procedure as scheduled.
-
Post-Apheresis Monitoring: Monitor CD34+ cell counts in the collected product.
-
Second Apheresis (if required): If the target cell count is not achieved, perform a second apheresis on the following day. No additional this compound dose is needed.[2]
-
Second this compound Dose (if required): If the target is still not met after two apheresis sessions, administer a second 1.25 mg/kg dose of this compound 10 to 14 hours before a third apheresis.[1][3]
Visualizations
Caption: this compound blocks the CXCR4/CXCL12 interaction, mobilizing HSCs.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. Dosing & Administration I APHEXDA® (this compound) [aphexda.com]
- 3. Aphexda (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. FDA Approved Aphexda, in Combination With Filgrastim, to Mobilize Stem Cells for Transplant in Patients With Multiple Myeloma [ahdbonline.com]
- 5. resources.massgeneralbrighamhealthplan.org [resources.massgeneralbrighamhealthplan.org]
- 6. This compound | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 10. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.biolinerx.com [ir.biolinerx.com]
- 12. This compound and Stem Cell Transplants for Multiple Myeloma - NCI [cancer.gov]
motixafortide dose adjustment for specific patient populations
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of motixafortide in your experiments, with a specific focus on dose adjustments for various patient populations.
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended dose of this compound and how is it administered?
The recommended dosage of this compound is 1.25 mg/kg based on the patient's actual body weight.[1][2][3][4][5] It is administered as a slow subcutaneous injection over approximately 2 minutes.[1][2] This is typically done 10 to 14 hours before the start of the first apheresis procedure.[1][2][3][4][6] this compound treatment should be initiated after the patient has received filgrastim daily for four days.[4][5][6][7]
Q2: Are there any required premedications before administering this compound?
Yes, to minimize the risk of hypersensitivity and injection site reactions, it is recommended that all patients receive premedication 30 to 60 minutes prior to each this compound dose.[2][8] The standard premedication regimen includes:
Q3: What is the mechanism of action of this compound?
This compound is an inhibitor of the C-X-C Motif Chemokine Receptor 4 (CXCR4).[6][9] It works by blocking the binding of its ligand, stromal-derived factor-1α (SDF-1α), also known as C-X-C Motif Chemokine Ligand 12 (CXCL12).[6][9] This interaction is crucial for anchoring hematopoietic stem cells (HSCs) to the bone marrow matrix. By inhibiting CXCR4, this compound disrupts this anchoring and leads to the mobilization of HSCs into the peripheral blood, allowing for their collection.[6][9]
Troubleshooting Guide
Issue: Inadequate stem cell mobilization after the first dose of this compound.
Possible Cause: Individual patient variability in response to mobilization agents.
Suggested Solution: If the desired number of hematopoietic stem cells is not collected after the first two apheresis sessions, a second dose of this compound (1.25 mg/kg) can be administered 10 to 14 hours before a third apheresis.[1][2][4][6][10] It is important to continue daily administration of filgrastim before each apheresis.[2][10]
Dose Adjustment for Specific Patient Populations
Currently, there is limited specific guidance on dose adjustments for this compound in certain patient populations. The available information is summarized below.
| Patient Population | Recommendation | Pharmacokinetic Profile |
| Renal Impairment | No specific dosage recommendations are available.[10] | The pharmacokinetic profile was not significantly affected in patients with mild to moderate renal impairment.[1][4] The effect of severe renal impairment has not been studied.[1][4] |
| Hepatic Impairment | The manufacturer does not provide specific dosage recommendations.[7] | Mild hepatic impairment did not have a significant impact on the pharmacokinetic profile.[4][10] The effects of moderate to severe hepatic impairment have not been evaluated.[1][4][10] |
| Geriatric Patients | No overall differences in safety or effectiveness were observed between geriatric and younger adult patients.[10] | Not specified. |
| Pediatric Patients | The safety and effectiveness of this compound have not been established in pediatric patients.[8] | Not applicable. |
Experimental Protocols
Key Experiment: The GENESIS Phase 3 Trial
The efficacy and safety of this compound were primarily established in the randomized, double-blind, placebo-controlled GENESIS trial.[7]
Objective: To evaluate the efficacy of this compound in combination with filgrastim for the mobilization of hematopoietic stem cells for autologous transplantation in patients with multiple myeloma.[7][11]
Methodology:
-
Patient Population: Adults with multiple myeloma eligible for autologous stem cell transplantation.[7]
-
Treatment Arms:
-
Procedure:
-
All patients received filgrastim for four consecutive days.[7]
-
On the evening of the fourth day, patients received either this compound or a placebo 10-14 hours before the first apheresis.[7]
-
Apheresis was performed to collect hematopoietic stem cells.
-
If the target cell collection was not achieved, a second dose of this compound or placebo could be administered before a third apheresis.[7]
-
-
Primary Endpoint: The proportion of patients achieving the collection goal of ≥ 6 x 10⁶ CD34+ cells/kg in up to two apheresis procedures.[7]
Visualizations
Caption: Mechanism of action of this compound in hematopoietic stem cell mobilization.
Caption: Simplified workflow of the GENESIS Phase 3 clinical trial.
References
- 1. Aphexda (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. va.gov [va.gov]
- 4. HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use APHEXDA safely and effectively. See full prescribing information for APHEXDA. APHEXDA TM (this compound) for injection, for subcutaneous use. Initial U.S. Approval: 2023 [dailymed.nlm.nih.gov]
- 5. Dosing & Administration I APHEXDA® (this compound) [aphexda.com]
- 6. This compound (Aphexda) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. FDA-Approved APHEXDA® (this compound) [aphexda.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. drugs.com [drugs.com]
- 11. resources.massgeneralbrighamhealthplan.org [resources.massgeneralbrighamhealthplan.org]
improving motixafortide stability in solution for experiments
Welcome to the technical support center for motixafortide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized this compound for in vitro experiments?
A1: For research purposes, it is recommended to reconstitute lyophilized this compound using sterile, high-purity solvents. While clinical reconstitution uses 0.45% sodium chloride, for laboratory experiments, sterile distilled water, PBS (phosphate-buffered saline), or a buffer appropriate for your specific assay are suitable choices.[1] To minimize contamination, work in a sterile environment and use sterile equipment.[1] It is advisable to first dissolve the peptide in a small amount of a solvent like DMSO, and then dilute it with your aqueous buffer.
Q2: What is the recommended storage condition for this compound solutions?
A2: Reconstituted peptide solutions are more susceptible to degradation than their lyophilized form.[2] For short-term storage (up to one week), keep the solution at 2-8°C. For long-term storage, it is recommended to aliquot the reconstituted this compound into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4]
Q3: What factors can affect the stability of this compound in my experiments?
A3: Several factors can influence the stability of this compound, which is a cyclic peptide. These include:
-
pH: The pH of the solution can significantly impact the stability of peptides. For cyclic peptides with disulfide bonds, pH values above 8 can lead to degradation of the disulfide bond.[5] The optimal pH for stability of a similar cyclic peptide was found to be around 3.0.[3]
-
Temperature: Higher temperatures accelerate chemical degradation processes such as hydrolysis and oxidation.[6]
-
Solvent/Buffer: The choice of solvent and buffer components can affect peptide stability.
-
Aggregation: Peptides can self-assemble into aggregates, which can affect their bioactivity.[7] Factors influencing aggregation include peptide concentration, hydrophobicity, and the ionic strength of the solution.
Q4: I am observing inconsistent results in my in vitro assays with this compound. What could be the cause?
A4: Inconsistent results in peptide-based assays can stem from several issues:
-
Peptide Degradation: Ensure proper storage and handling of your this compound stock and working solutions to prevent degradation. Avoid multiple freeze-thaw cycles.[3]
-
Improper Reconstitution: Incomplete dissolution or the use of an inappropriate solvent can lead to variability.
-
Assay Conditions: Factors like incubation time, temperature, and the presence of proteases in cell culture media can affect the peptide's activity.
-
Peptide Concentration: Inaccurate determination of the peptide concentration can lead to variability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no bioactivity of this compound | Peptide degradation due to improper storage or handling. | Prepare fresh working solutions from a properly stored, frozen aliquot for each experiment. Avoid repeated freeze-thaw cycles.[3] |
| Incorrect pH of the experimental buffer. | Check the pH of your buffer. For cyclic peptides, a slightly acidic pH (around 3.0-6.0) may offer better stability than neutral or alkaline conditions.[3][5] | |
| Precipitation of this compound in solution | Poor solubility in the chosen aqueous buffer. | Try dissolving the lyophilized peptide in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer while vortexing. |
| Aggregation at high concentrations. | Prepare a more dilute stock solution. You can also perform a solubility test to determine the optimal solvent and pH for your desired concentration.[3] | |
| High background signal in binding assays | Non-specific binding of the peptide. | Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or a blocking agent like BSA (Bovine Serum Albumin) to your assay buffer. |
| Inconsistent results between experiments | Variability in peptide concentration. | Ensure accurate and consistent determination of the peptide concentration in your stock solution. |
| Degradation of stock solution over time. | Aliquot the stock solution into single-use vials upon reconstitution to minimize degradation from repeated handling.[4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Assays
This protocol provides a general guideline for reconstituting lyophilized this compound for use in research applications such as cell-based assays.
Materials:
-
Lyophilized this compound vial
-
Sterile, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, high-purity phosphate-buffered saline (PBS), pH 7.4, or other desired aqueous buffer
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.[8]
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Initial Dissolution: Carefully open the vial in a sterile environment. Add a small, precise volume of DMSO to the vial to dissolve the peptide. For example, add 50 µL of DMSO to a 1 mg vial to create a 20 mg/mL stock. Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking to prevent peptide aggregation.[8]
-
Aqueous Dilution: Once the peptide is fully dissolved in DMSO, further dilute it to your desired stock concentration with your chosen sterile aqueous buffer (e.g., PBS). Add the aqueous buffer slowly while gently vortexing to prevent precipitation.
-
Aliquoting and Storage: Aliquot the final stock solution into single-use, low-protein-binding polypropylene tubes. Store the aliquots at -20°C or -80°C for long-term storage.[3][4] For immediate use, the solution can be stored at 4°C for a short period (up to one week).
Protocol 2: In Vitro Chemotaxis Assay with CXCR4-Expressing Cells
This protocol describes a general method to assess the chemotactic effect of this compound on cells expressing the CXCR4 receptor using a Boyden chamber or similar transwell system.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells, certain cancer cell lines)
-
Transwell inserts (with a pore size appropriate for the cell type, e.g., 5 µm)
-
24-well plate
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS
-
Serum-free cell culture medium
-
This compound stock solution
-
SDF-1α (CXCL12) as a positive control for chemotaxis
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
-
Calcein-AM or other cell viability stain
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower wells of the 24-well plate, add 600 µL of serum-free medium containing different concentrations of this compound to be tested.
-
Include a negative control (serum-free medium only) and a positive control (medium with a known chemoattractant like SDF-1α).[9]
-
-
Cell Seeding: Place the transwell inserts into the wells of the 24-well plate. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours; this may need to be optimized for your specific cell line).
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with a Diff-Quik stain).
-
Alternatively, for a fluorescence-based quantification, pre-label the cells with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
-
Data Analysis: Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence. Plot the number of migrated cells against the concentration of this compound.
Visualizations
CXCR4 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of the natural ligand SDF-1α (CXCL12) to the CXCR4 receptor, and how this compound acts as an antagonist.
Caption: this compound blocks SDF-1α binding to CXCR4, inhibiting downstream signaling.
Experimental Workflow for Assessing this compound Stability
This diagram outlines a logical workflow for researchers to assess the stability of their this compound solutions.
Caption: A workflow for preparing and using this compound solutions to ensure experimental consistency.
References
- 1. jpt.com [jpt.com]
- 2. jpt.com [jpt.com]
- 3. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepeptidereport.com [thepeptidereport.com]
- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
addressing variability in patient response to motixafortide
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in patient and experimental response to motixafortide. The information is intended to assist researchers in designing experiments, interpreting data, and resolving common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). It functions as a cyclic peptide inhibitor that binds with high affinity to CXCR4, blocking the interaction with its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[1][2][3][4] This disruption of the CXCL12/CXCR4 signaling axis is crucial for the retention of hematopoietic stem cells (HSCs) within the bone marrow. By inhibiting this interaction, this compound leads to the mobilization of HSCs into the peripheral bloodstream, where they can be collected for autologous stem cell transplantation.[1][2][3][4]
Q2: What are the primary factors that can contribute to variability in response to this compound?
Variability in response to this compound, and other CXCR4 inhibitors, can be influenced by several factors:
-
CXCR4 Expression Levels: The level of CXCR4 expression on target cells, such as hematopoietic stem cells or cancer cells, can significantly impact the efficacy of this compound. Higher expression levels are generally associated with a more robust response.[2][5]
-
Genetic Polymorphisms: Variations in the genes encoding for CXCL12 and CXCR4 may affect the binding affinity and signaling of the axis, potentially altering the response to CXCR4 antagonists. For instance, certain CXCL12 gene polymorphisms have been linked to differences in CD34+ stem cell mobilization.[6]
-
Previous Treatments: Prior therapies can affect the bone marrow microenvironment and the responsiveness of hematopoietic stem cells. For example, previous treatment with certain chemotherapeutic agents like fludarabine has been identified as a predictor of mobilization success with the CXCR4 inhibitor plerixafor.[7][8]
-
Disease-Specific Factors: In the context of cancer, the tumor microenvironment plays a critical role. The presence of high concentrations of CXCL12 secreted by cancer-associated fibroblasts can influence the migration and response of tumor and immune cells.[1]
-
Patient-Specific Characteristics: Factors such as age, sex, and baseline platelet count have been investigated as potential predictors of mobilization success with CXCR4 inhibitors.[7][8]
Q3: Are there known mechanisms of resistance to this compound?
Yes, resistance to CXCR4 antagonists can develop through various mechanisms:
-
Antagonist Tolerance: Prolonged exposure to a CXCR4 antagonist can lead to an accumulation of the CXCR4 receptor on the cell surface. This increased receptor abundance can diminish the drug's efficacy, a phenomenon known as antagonist tolerance.[9]
-
Tumor Heterogeneity: In cancer, tumors are often composed of diverse cell populations with varying levels of CXCR4 expression. Subclones with low or no CXCR4 expression will not respond to this compound, leading to treatment resistance.[10]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to bypass the blocked CXCR4 pathway, thereby promoting their survival and proliferation.
Troubleshooting Guides
Issue 1: Suboptimal in vitro Cell Migration in Response to this compound
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low CXCR4 expression on target cells | Verify CXCR4 expression levels using flow cytometry or western blotting. If expression is low, consider using a different cell line or engineering your current cells to overexpress CXCR4. |
| Incorrect concentration of this compound or chemoattractant (CXCL12) | Perform a dose-response experiment to determine the optimal concentrations of both this compound and CXCL12 for your specific cell type.[11][12] |
| Suboptimal assay conditions | Optimize incubation time, cell seeding density, and the pore size of the transwell membrane. For leukocytes, a 3 µm pore size may be suitable, while larger cells may require 8 µm pores.[13] |
| Cell viability issues | Assess cell viability before and after the assay using a method like trypan blue exclusion or a viability dye. Ensure cells are healthy and in the logarithmic growth phase. |
| Degradation of this compound or CXCL12 | Prepare fresh solutions of this compound and CXCL12 for each experiment. Store stock solutions according to the manufacturer's instructions. |
Issue 2: High Variability in CD34+ Hematopoietic Stem Cell Mobilization Data
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent sample handling and processing | Standardize all pre-analytical steps, including blood collection, storage, and transportation. Adhere strictly to a validated protocol for cell staining and lysing. |
| Inaccurate flow cytometry gating | Utilize a standardized gating strategy, such as the ISHAGE protocol, for identifying and quantifying CD34+ cells.[14][15] Ensure proper compensation and use of viability dyes to exclude dead cells and debris.[16] |
| Instrument variability | Perform daily quality control on the flow cytometer using standardized beads to ensure consistent performance. |
| Patient-to-patient biological variability | Collect and analyze relevant patient data that may influence mobilization, such as prior treatments, baseline blood counts, and disease status, to identify potential covariates.[7][8] |
| Reagent quality | Use high-quality, validated antibodies and reagents. Ensure proper storage and handling to maintain their integrity. |
Quantitative Data Summary
Table 1: Hematopoietic Stem Cell Mobilization with this compound (GENESIS Trial)
| Endpoint | This compound + G-CSF | Placebo + G-CSF | Odds Ratio (95% CI) | P-value |
| Patients collecting ≥6 × 10⁶ CD34+ cells/kg in ≤2 apheresis sessions | 92.5% | 26.2% | 53.3 (14.12–201.33) | < 0.0001 |
| Patients collecting ≥6 × 10⁶ CD34+ cells/kg in 1 apheresis session | 88.8% | 9.5% | 118.0 (25.36–549.35) | < 0.0001 |
| Median number of CD34+ cells/kg collected in one apheresis day (x 10⁶) | 10.8 | 2.25 | - | - |
Data from the Phase 3 GENESIS trial in multiple myeloma patients.[17]
Experimental Protocols
Protocol 1: In Vitro Cell Migration Assay (Boyden Chamber)
This protocol is adapted from standard chemotaxis assay procedures.[11][12]
Materials:
-
24-well transwell inserts (e.g., 8 µm pore size for cancer cells)
-
CXCR4-expressing cells (e.g., SW480 colorectal cancer cells)
-
Serum-free culture medium
-
Recombinant human CXCL12
-
This compound
-
Calcein-AM or other cell staining dye
-
Plate reader
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing various concentrations of CXCL12 (e.g., 0, 10, 50, 100 ng/mL) to the lower chambers of the 24-well plate.
-
To test the inhibitory effect of this compound, add a fixed, optimal concentration of CXCL12 to the lower chambers, along with varying concentrations of this compound.
-
Add 100 µL of the cell suspension to the upper chamber of each transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined optimal time (e.g., 12-24 hours).
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Alternatively, for fluorescent quantification, add a fluorescent dye like Calcein-AM to the lower chamber and incubate to label the migrated cells.
-
Count the migrated cells in several fields of view under a microscope or measure the fluorescence in the lower chamber using a plate reader.
-
Protocol 2: Quantification of CD34+ Hematopoietic Stem Cells by Flow Cytometry (Based on ISHAGE Protocol)
This protocol provides a general framework based on the widely accepted ISHAGE guidelines.[14][15][16]
Materials:
-
Whole blood or apheresis product
-
Fluorochrome-conjugated monoclonal antibodies: CD45-FITC and CD34-PE
-
Isotype controls
-
7-Aminoactinomycin D (7-AAD) for viability staining
-
Lysing solution
-
Counting beads (for single-platform analysis)
-
Flow cytometer
Procedure:
-
Sample Preparation: Collect blood or apheresis product in appropriate anticoagulant tubes.
-
Antibody Staining:
-
To a flow cytometry tube, add the recommended volumes of CD45-FITC, CD34-PE, and 7-AAD.
-
Add 100 µL of the well-mixed cell sample.
-
Vortex gently and incubate for 15-20 minutes at room temperature in the dark.
-
If using a lyse-no-wash procedure, add the lysing solution and incubate as recommended by the manufacturer.
-
For single-platform analysis, add a known number of counting beads just before acquisition.
-
-
Flow Cytometry Acquisition:
-
Acquire the samples on a calibrated flow cytometer.
-
Collect a sufficient number of events to ensure statistical significance, especially for samples with low CD34+ cell counts.
-
-
Data Analysis (Sequential Gating Strategy):
-
Gate 1 (R1): On a forward scatter (FSC) vs. side scatter (SSC) dot plot, create a gate to include all leukocytes and exclude debris and red blood cells.
-
Gate 2 (R2): From the events in R1, create a CD45 vs. SSC plot. Gate on the CD45-positive, low SSC population, which includes lymphocytes and hematopoietic stem cells.
-
Gate 3 (R3): From the events in R2, create an FSC vs. SSC plot to further refine the lymphocyte/blast gate.
-
Gate 4 (R4): From the events in R3, create a CD34 vs. SSC plot. Gate on the CD34-positive events.
-
Gate 5 (R5): Combine the gates to identify the final CD34+ population (R1 and R2 and R4).
-
Exclude non-viable (7-AAD positive) cells from the final analysis.
-
-
Calculation: Calculate the absolute CD34+ cell count based on the total white blood cell count (dual-platform) or the number of counting beads acquired (single-platform).
Visualizations
Caption: this compound's mechanism of action.
Caption: In vitro cell migration assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. The CXCL12-CXCR4/CXCR7 axis as a mechanism of immune resistance in gastrointestinal malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The Emerging Role and Market Potential of CXCR4 Antagonists in Modern Medicine [synapse.patsnap.com]
- 6. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unife.it [iris.unife.it]
- 8. Factors affecting successful mobilization with plerixafor: an Italian prospective survey in 215 patients with multiple myeloma and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased antagonism of CXCR4 avoids antagonist tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | CXCR4-Targeted Therapy in Lung Cancer: Plerixafor as a Promising Antimetastatic Agent [frontiersin.org]
- 11. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. usp.org [usp.org]
- 15. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Motixafortide In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of motixafortide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the C-X-C Motif Chemokine Receptor 4 (CXCR4). It functions by blocking the binding of the natural ligand, stromal-derived factor-1α (SDF-1α), also known as CXCL12, to the CXCR4 receptor. This inhibition disrupts the downstream signaling pathways involved in cell trafficking, proliferation, and survival.
Q2: Are there any known off-target interactions of this compound?
Yes, secondary pharmacology assessments have shown that this compound can bind to and inhibit muscarinic acetylcholine receptors (M1 to M5) with IC50s in the low micromolar range.[1] This is a critical consideration when designing and interpreting experiments, especially at higher concentrations of this compound.
Q3: What are common causes of unexpected or apparent off-target effects in in vitro assays with this compound?
Unexpected results may not always be due to direct binding to an off-target protein. Several factors can contribute to these effects:
-
Compound Aggregation: At higher concentrations, small molecules, including peptides, can form aggregates that non-specifically interfere with assay components, leading to false-positive or false-negative results.[2][3][4][5]
-
Poor Solubility: this compound, being a peptide, may have specific solubility requirements. Poor solubility can lead to inaccurate concentrations and precipitation, affecting assay performance.[6][7][8][9]
-
Cytotoxicity: At concentrations significantly higher than its CXCR4 IC50, this compound may induce cytotoxicity, which can confound the results of functional assays. It is crucial to determine the cytotoxic profile of this compound in the specific cell line being used.
-
Assay Artifacts: Interference with the detection method (e.g., fluorescence quenching or enhancement) or non-specific interactions with assay reagents can lead to misleading data.
Q4: How can I proactively minimize the potential for off-target effects in my experiments?
-
Concentration Range: Use the lowest effective concentration of this compound that achieves the desired on-target effect. A dose-response curve is essential to identify the optimal concentration range.
-
Solubility: Ensure complete solubilization of this compound in a compatible solvent. It is advisable to test the solubility of a small aliquot first.
-
Positive and Negative Controls: Always include appropriate positive (e.g., CXCL12) and negative controls in your assays to ensure they are performing as expected.
-
Orthogonal Assays: Confirm your findings using multiple, distinct assays that measure different aspects of the signaling pathway. For example, complement a binding assay with a functional assay like calcium mobilization.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in functional assays.
| Possible Cause | Troubleshooting Step |
| Poor this compound Solubility | 1. Visually inspect the this compound solution for any precipitates. 2. Review the solubility guidelines for peptides and consider using a different solvent if necessary.[7] 3. Perform a solubility test with a small aliquot before preparing the final working solution.[6] |
| This compound Degradation | 1. Aliquot this compound upon receipt and store at the recommended temperature to avoid multiple freeze-thaw cycles.[7] 2. Prepare fresh working solutions for each experiment. |
| Cell Health and Passage Number | 1. Ensure cells are healthy and within a consistent, low passage number range. 2. Regularly test for mycoplasma contamination. |
| Assay Variability | 1. Standardize all incubation times and temperatures. 2. Ensure consistent cell seeding density. |
Issue 2: Apparent off-target effects observed at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Compound Aggregation | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to disrupt aggregates.[4] 2. Perform dynamic light scattering (DLS) to directly assess for aggregate formation at the concentrations used.[5] 3. Examine the dose-response curve for an unusually steep slope, which can be indicative of aggregation.[4] |
| Cytotoxicity | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) with this compound at the same concentrations and incubation times as your functional assay. 2. Ensure that the concentrations used in the functional assay are well below the cytotoxic threshold. |
| Muscarinic Receptor Inhibition | 1. If your cell line expresses muscarinic receptors, consider that observed effects at micromolar concentrations of this compound could be due to their inhibition.[1] 2. Use a specific muscarinic antagonist as a control to see if it phenocopies the effect of high concentrations of this compound. |
Quantitative Data Summary
| Parameter | This compound | Reference |
| Primary Target | CXCR4 | [10] |
| IC50 for CXCR4 | 0.42 - 4.5 nM | |
| Off-Target: Muscarinic M1 | IC50: 2.4 µM | [1] |
| Off-Target: Muscarinic M2 | IC50: 3.2 µM | [1] |
| Off-Target: Muscarinic M3 | IC50: 1.5 µM | [1] |
| Off-Target: Muscarinic M4 | IC50: 3.5 µM | [1] |
| Off-Target: Muscarinic M5 | IC50: 3.0 µM | [1] |
Experimental Protocols
Protocol 1: CXCR4 Competitive Binding Assay (Flow Cytometry-Based)
This protocol is adapted from a method for identifying compounds that disrupt the binding of a fluorescently labeled CXCL12 to CXCR4.[11]
Materials:
-
Jurkat cells (endogenously express CXCR4)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Flow cytometer
Procedure:
-
Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of fluorescently labeled CXCL12 to each well.
-
Add the different concentrations of this compound to the wells. Include a "no inhibitor" control.
-
Add 1 x 10^5 Jurkat cells to each well.
-
Incubate the plate for 1-2 hours at 4°C, protected from light.
-
Analyze the fluorescence of the cells in each well using a flow cytometer.
-
The reduction in fluorescence intensity in the presence of this compound indicates displacement of the labeled CXCL12 and binding of this compound to CXCR4.
Protocol 2: CXCL12-Induced Calcium Mobilization Assay
This protocol is based on the principle that CXCR4 activation by CXCL12 leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.[12][13][14]
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1)
-
CXCL12
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Seed CXCR4-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a pre-determined concentration of this compound into the wells and incubate for 15-30 minutes.
-
Inject a stimulating concentration of CXCL12 and immediately begin measuring the fluorescence intensity over time.
-
A decrease in the CXCL12-induced calcium flux in the presence of this compound indicates its inhibitory effect on CXCR4 signaling.
Protocol 3: CXCR4 Receptor Internalization Assay
This protocol is based on the principle that ligand binding induces the internalization of CXCR4, which can be quantified.[15][16][17][18]
Materials:
-
CXCR4-expressing cells (e.g., HEK293 cells transfected with tagged CXCR4)
-
CXCL12
-
This compound
-
Primary antibody against the CXCR4 tag (if applicable) or CXCR4 itself
-
Fluorescently labeled secondary antibody
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed CXCR4-expressing cells in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 30 minutes at 37°C.
-
Stimulate the cells with a saturating concentration of CXCL12 for 30-60 minutes at 37°C to induce internalization. Include an unstimulated control.
-
Place the plate on ice to stop internalization.
-
Wash the cells with ice-cold PBS.
-
If not using a fluorescently-tagged receptor, stain the remaining cell surface receptors with a primary antibody against CXCR4, followed by a fluorescently labeled secondary antibody.
-
Fix the cells.
-
Analyze the cell surface fluorescence using a flow cytometer or fluorescence microscope. A higher fluorescence signal in the this compound-treated cells compared to the CXCL12-only treated cells indicates inhibition of receptor internalization.
Visualizations
Caption: CXCR4 Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Unexpected In Vitro Results.
Caption: Logic of a Competitive Binding Assay for this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. genscript.com [genscript.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. Protein and Peptide Solubility - In Silico and In Vitro Approaches [repository.cam.ac.uk]
- 10. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endocytosis assay of chemokine receptor CXCR4 [bio-protocol.org]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Motixafortide and Filgrastim Co-Administration Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with motixafortide and filgrastim co-administration for hematopoietic stem cell (HSC) mobilization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and filgrastim in hematopoietic stem cell mobilization?
A1: this compound is a selective inhibitor of the C-X-C Motif Chemokine Receptor 4 (CXCR4).[1][2][3] It blocks the binding of its ligand, stromal-derived factor-1α (SDF-1α), which is responsible for anchoring hematopoietic stem cells to the bone marrow matrix.[1][2] By disrupting this interaction, this compound mobilizes HSCs into the peripheral blood.[2][4][5] Filgrastim, a recombinant form of granulocyte colony-stimulating factor (G-CSF), stimulates the production, maturation, and activation of neutrophils.[6][7][8][9][10] It acts on hematopoietic cells to increase the proliferation and differentiation of neutrophil progenitors and their release from the bone marrow.[7][9][10] The combination of these two agents results in a more robust mobilization of HSCs for collection.[11]
Q2: What is the standard administration protocol established in the GENESIS clinical trial?
A2: The GENESIS trial protocol involved the administration of G-CSF (filgrastim) at a dose of 10 mcg/kg subcutaneously on the morning of days 1 through 5, and continuing on days 6 to 8 if necessary.[12] this compound, at a dose of 1.25 mg/kg, or a placebo was administered subcutaneously on the evening of day 4.[12][13] Leukapheresis to collect the mobilized stem cells was initiated on the morning of day 5.[12] If collection goals were not met, a second dose of this compound could be given on day 6.[12][14]
Q3: What level of efficacy was observed with the this compound and filgrastim combination?
A3: In the Phase 3 GENESIS trial, the combination of this compound and filgrastim was significantly more effective than filgrastim alone. According to central laboratory assessments, 67.5% of patients receiving the combination therapy reached the stem cell collection goal of at least 6x10^6 CD34+ cells/kg within two apheresis sessions, compared to only 9.5% of patients who received the placebo plus filgrastim.[11][15][16] Local laboratory assessments showed that 92.5% of patients in the this compound group met the collection goal in up to two sessions, versus 21.4% in the placebo group.[11][13][15]
Q4: Are there any premedication requirements before administering this compound?
A4: Yes. Due to the risk of hypersensitivity reactions and anaphylactic shock, it is recommended that all patients receive a three-drug premedication regimen.[13] This regimen should include an H1 antihistamine, an H2 blocker, and a leukotriene inhibitor.[13]
Data Presentation
Table 1: Efficacy of this compound + Filgrastim vs. Placebo + Filgrastim in the GENESIS Trial
| Efficacy Endpoint | This compound + Filgrastim | Placebo + Filgrastim | P-value |
| Primary Endpoint | |||
| Patients achieving ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions (Central Lab)[11][15][16] | 67.5% | 9.5% | <0.0001 |
| Patients achieving ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions (Local Lab)[11][13][15] | 92.5% | 21.4% | N/A |
| Secondary Endpoint | |||
| Patients achieving ≥6 x 10⁶ CD34+ cells/kg in 1 apheresis session (Central Lab)[15][17] | 88.8% | 9.5% | <0.0001 |
Local laboratory data were used for sensitivity analysis and were not statistically powered.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the GENESIS Trial
| Adverse Event (Occurring in >20% of patients) | This compound + Filgrastim (n=92) | Placebo + Filgrastim (n=42) |
| Injection Site Reactions [11][15][17][18] | ||
| Pain | 50% | - |
| Erythema (Redness) | 27.5% | - |
| Pruritus (Itching) | 21.3% | - |
| Systemic Reactions [11][15][19] | ||
| Pruritus (Itching) | 33.8% | - |
| Flushing | 32.5% | - |
| Back Pain[11][15] | >20% | - |
| Bone Pain[19] | - | 31.0% |
Note: Serious adverse events occurred in 5.4% of patients in the this compound arm, including vomiting, injection site reaction, hypersensitivity reaction, injection site cellulitis, hypokalemia, and hypoxia.[11][13][15][18]
Experimental Protocols & Methodologies
Detailed Protocol for HSC Mobilization with this compound and Filgrastim
This protocol is based on the methodology of the Phase 3 GENESIS trial.[12]
-
Filgrastim Administration:
-
Administer filgrastim at a dose of 10 mcg/kg via subcutaneous injection.
-
Begin administration on the morning of Day 1 and continue daily through the morning of Day 5.
-
If the CD34+ cell collection goal is not met, filgrastim administration may be extended to the mornings of Days 6, 7, and 8.
-
-
Premedication for this compound:
-
Administer a premedication regimen consisting of an H1 antihistamine, an H2 blocker, and a leukotriene inhibitor prior to the this compound dose to mitigate potential hypersensitivity reactions.[13]
-
-
This compound Administration:
-
On the evening of Day 4, approximately 10-14 hours before the planned start of apheresis, administer this compound at a dose of 1.25 mg/kg (based on actual body weight) via subcutaneous injection.[13]
-
-
Apheresis (HSC Collection):
-
Initiate the first apheresis session on the morning of Day 5.
-
Monitor peripheral blood for CD34+ cell counts to determine the success of mobilization.
-
-
Contingency for Suboptimal Mobilization:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound and filgrastim co-administration.
Caption: Experimental workflow based on the GENESIS clinical trial protocol.
Troubleshooting Guide
Q: We are observing lower than expected CD34+ cell counts in the peripheral blood after this compound administration. What are the potential causes and solutions?
A:
-
Issue: Timing of Administration. The timing of this compound administration relative to apheresis is critical. The recommended window is 10-14 hours before collection.[13]
-
Troubleshooting: Verify that the administration schedule was followed precisely. In a phase I trial, both 12-hour and 16-hour intervals between this compound administration and apheresis were investigated.[14] Ensure your protocol aligns with established effective timeframes.
-
-
Issue: Patient-Specific Factors. Previous exposure to certain therapies, such as lenalidomide-containing regimens, or advanced patient age can impair stem cell mobilization.[13][18]
-
Troubleshooting: Review the patient's or experimental subject's prior treatment history. For patients with known risk factors for poor mobilization, the combination of this compound and filgrastim is designed to overcome these challenges, but results may still vary. Ensure the patient has not had recent cytoreductive chemotherapy within the last week.[15]
-
-
Issue: Drug Potency/Storage. Improper storage of either this compound or filgrastim could reduce their biological activity.
-
Troubleshooting: Confirm that both drugs have been stored according to the manufacturer's instructions and have not expired.
-
Q: The subject is experiencing significant injection site reactions. How can this be managed?
A:
-
Issue: Common Adverse Event. Local injection site reactions, including pain, erythema (redness), and pruritus (itching), are among the most common adverse events associated with this compound.[17][19] These are typically transient and mild to moderate in severity (Grade 1/2).[17][19]
-
Troubleshooting:
-
Standard local care, such as applying a cold compress, may alleviate discomfort.
-
Rotate injection sites for subsequent administrations if applicable.
-
Monitor the site for signs of more severe reactions, such as cellulitis, which was a rare serious adverse event, and seek appropriate medical management if it occurs.[13][15][18]
-
-
Q: A systemic hypersensitivity reaction was observed after this compound administration. What is the recommended course of action?
A:
-
Issue: Known Risk. Anaphylactic shock and hypersensitivity reactions are known risks with this compound.[13][18] Systemic reactions like flushing and pruritus are also common.[19]
-
Troubleshooting:
-
Prevention: Ensure the mandatory three-drug premedication regimen (H1 antihistamine, H2 blocker, leukotriene inhibitor) was administered before the this compound dose.[13]
-
Management: In case of a severe reaction, discontinue the administration immediately and provide appropriate medical care, which may include epinephrine, corticosteroids, and antihistamines. Do not re-administer this compound to subjects who have experienced a serious hypersensitivity reaction.[13]
-
Monitoring: Closely monitor all subjects for signs and symptoms of hypersensitivity for at least one hour after administration and have resuscitation equipment readily available.
-
-
References
- 1. This compound | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. neupogenhcp.com [neupogenhcp.com]
- 8. Filgrastim - Wikipedia [en.wikipedia.org]
- 9. Filgrastim - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA Approved Aphexda, in Combination With Filgrastim, to Mobilize Stem Cells for Transplant in Patients With Multiple Myeloma [ahdbonline.com]
- 14. Facebook [cancer.gov]
- 15. onclive.com [onclive.com]
- 16. ajmc.com [ajmc.com]
- 17. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncnursingnews.com [oncnursingnews.com]
- 19. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of CXCR4 Inhibitors in Oncology: A Guide for Researchers
A deep dive into the mechanisms, preclinical efficacy, and clinical potential of leading CXCR4 inhibitors in cancer therapy. This guide provides a comparative analysis of prominent CXCR4 inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals in the field of oncology. The CXCL12/CXCR4 signaling axis is a critical pathway in tumor progression, metastasis, and the development of drug resistance.[1][2] Its role in cancer has led to the development of numerous inhibitors aimed at disrupting this pathway. This guide will focus on a comparative analysis of key CXCR4 inhibitors, presenting available quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Mechanism of Action of CXCR4 Inhibitors
CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12 (also known as SDF-1), activates several downstream signaling pathways. These pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways, are crucial for cell survival, proliferation, and migration.[3][4] In the context of cancer, tumor cells hijack this signaling axis to facilitate their growth, invasion, and metastasis to organs with high CXCL12 expression, such as the bone marrow, lungs, and liver.[1][5]
CXCR4 inhibitors function by blocking the interaction between CXCL12 and CXCR4, thereby preventing the activation of these downstream signaling cascades.[6] This can lead to several anti-cancer effects, including:
-
Inhibition of tumor growth and proliferation: By blocking pro-survival signals.
-
Reduction of metastasis: By preventing cancer cell migration and invasion.
-
Sensitization to chemotherapy: By mobilizing cancer cells from the protective tumor microenvironment, making them more susceptible to cytotoxic agents.[1]
-
Modulation of the tumor immune microenvironment: By affecting the trafficking of immune cells.[7]
Comparative Preclinical and Clinical Data
The following tables summarize the available quantitative data for several key CXCR4 inhibitors in oncology.
Table 1: In Vitro Potency of CXCR4 Inhibitors (IC50 Values)
| Inhibitor | Class | Cancer Cell Line(s) | IC50 (nM) | Reference(s) |
| Plerixafor (AMD3100) | Small Molecule | Various | 44 | [8] |
| Motixafortide (BL-8040) | Peptide | Various | 0.8 | [9] |
| Ulocuplumab (BMS-936564) | Monoclonal Antibody | Ramos (Burkitt's Lymphoma) | 1.9 | [3] |
| Primary CLL Cells | 12.43 | [10] | ||
| Mavorixafor (XOL101) | Small Molecule | N/A | N/A | N/A |
| IT1t | Small Molecule | Jurkat (T-cell leukemia) | 2.1 ± 0.37 | [11] |
Table 2: Preclinical In Vivo Efficacy of CXCR4 Inhibitors
| Inhibitor | Cancer Model | Key Findings | Reference(s) |
| Plerixafor (AMD3100) | Breast Cancer Xenograft | Reduced tumor growth and metastasis. | [11] |
| Non-Small Cell Lung Cancer | Reduces tumor cell migration and increases chemosensitivity. | [12] | |
| This compound (BL-8040) | Pancreatic Cancer Xenograft | In combination with pembrolizumab, showed anti-tumor activity. | [9] |
| Ulocuplumab (BMS-936564) | Multiple Myeloma Xenograft | Inhibited tumor growth. | [3] |
Table 3: Clinical Trial Highlights of CXCR4 Inhibitors
| Inhibitor | Cancer Type(s) | Phase | Key Findings | Reference(s) |
| Plerixafor (AMD3100) | Non-Hodgkin's Lymphoma, Multiple Myeloma | Approved | Hematopoietic stem cell mobilization for autologous transplantation. | [13] |
| Non-Small Cell Lung Cancer | Clinical Trials | In combination with chemotherapy and immunotherapy, increases T cell infiltration and progression-free survival. | [12] | |
| This compound (BL-8040) | Multiple Myeloma | Phase 3 | In combination with G-CSF, effective for hematopoietic stem cell mobilization. | [14] |
| Pancreatic Cancer | Clinical Trials | Being investigated in combination with pembrolizumab. | [9] | |
| Mavorixafor (XOL101) | WHIM Syndrome | Approved | Approved for the treatment of WHIM syndrome, a rare immunodeficiency disorder with CXCR4 mutations. | [6] |
| Ulocuplumab (BMS-936564) | Hematologic Malignancies | Phase 1/2 | Development was discontinued by the sponsor. | [15] |
| X4P-001 | Advanced Renal Cell Carcinoma | Phase 1/2 | In combination with axitinib, showed clinical activity and was well-tolerated. | [16] |
Key Experimental Protocols
Accurate evaluation of CXCR4 inhibitors relies on robust and standardized experimental protocols. Below are detailed methodologies for key in vitro assays.
CXCR4 Competitive Binding Assay
This assay determines the ability of a test compound to compete with a labeled ligand for binding to the CXCR4 receptor.
Protocol:
-
Cell Preparation: Use a cell line that endogenously expresses CXCR4, such as Jurkat cells (a human T-lymphocyte cell line). Maintain cells in appropriate culture conditions.
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647).
-
Prepare serial dilutions of the unlabeled test compound and a known CXCR4 antagonist (positive control, e.g., Plerixafor).
-
Prepare assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Assay Procedure:
-
Incubate a fixed number of cells with the serially diluted test compound or control for a specified time at the appropriate temperature.
-
Add a fixed concentration of the fluorescently labeled CXCL12 to the cell suspension.
-
Incubate to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Analyze the fluorescence intensity of individual cells using a flow cytometer.
-
-
Data Analysis:
-
The reduction in fluorescent signal in the presence of the test compound indicates displacement of the labeled ligand.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand.[17]
-
CXCL12-Induced Calcium Mobilization Assay
This functional assay measures the ability of a CXCR4 inhibitor to block the intracellular calcium flux induced by CXCL12.
Protocol:
-
Cell Preparation: Plate CXCR4-expressing cells (e.g., IEC-6 or Caco-2) in a 96-well plate and grow to near confluence.
-
Cell Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a calcium-free buffer.
-
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with various concentrations of the CXCR4 inhibitor or a vehicle control.
-
Add a specific concentration of CXCL12 to the wells to stimulate the cells.
-
-
Data Acquisition:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
-
Data Analysis:
CXCR4-Mediated Cell Migration Assay (Transwell Assay)
This assay assesses the ability of a CXCR4 inhibitor to block the chemotactic migration of cancer cells towards a CXCL12 gradient.
Protocol:
-
Assay Setup:
-
Use a Transwell plate with inserts containing a porous membrane (e.g., 8 µm pore size).
-
Add media containing CXCL12 as a chemoattractant to the lower chamber.
-
Add media without chemoattractant to the lower chamber for the negative control.
-
-
Cell Preparation:
-
Resuspend CXCR4-expressing cells (e.g., Jurkat cells) in serum-free media.
-
Pre-incubate the cells with different concentrations of the CXCR4 inhibitor or a vehicle control.
-
-
Migration:
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for a sufficient time (e.g., 4-24 hours) to allow for cell migration through the membrane.
-
-
Quantification of Migration:
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
-
Data Analysis:
Visualizing Key Pathways and Processes
CXCR4 Signaling Pathway in Cancer
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that promote cancer cell survival, proliferation, and migration.
Caption: CXCR4 signaling cascade in cancer cells.
Experimental Workflow for Evaluating CXCR4 Inhibitors
A typical workflow for the preclinical evaluation of a novel CXCR4 inhibitor involves a series of in vitro and in vivo experiments.
Caption: Preclinical evaluation workflow for CXCR4 inhibitors.
Logical Relationship of CXCR4 Inhibitor Classes
CXCR4 inhibitors can be broadly categorized based on their molecular nature.
Caption: Classification of CXCR4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. CXCR4 over-expression and survival in cancer: A system review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | CXCR4 Mediates Enhanced Cell Migration in CALM-AF10 Leukemia [frontiersin.org]
- 7. CXCR4 inhibition in human pancreatic and colorectal cancers induces an integrated immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ulocuplumab (BMS-936564 / MDX1338): a fully human anti-CXCR4 antibody induces cell death in chronic lymphocytic leukemia mediated through a reactive oxygen species-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | CXCR4-Targeted Therapy in Lung Cancer: Plerixafor as a Promising Antimetastatic Agent [frontiersin.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Research Portal [scholarship.miami.edu]
- 15. assaygenie.com [assaygenie.com]
- 16. urotoday.com [urotoday.com]
- 17. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 21. In Vivo Tracking of Chemokine Receptor CXCR4-Engineered Mesenchymal Stem Cell Migration by Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles: Motixafortide vs. Other Hematopoietic Stem Cell Mobilizers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hematopoietic stem cell (HSC) mobilization for autologous transplantation, the efficacy of mobilizing agents is critically weighed against their safety and tolerability. This guide provides an objective comparison of the side effect profile of motixafortide, a novel CXCR4 antagonist, with other established mobilizers, namely plerixafor and granulocyte-colony stimulating factor (G-CSF). The information herein is supported by data from pivotal clinical trials to aid in informed research and development decisions.
Executive Summary
This compound, in combination with G-CSF, has demonstrated high efficacy in mobilizing HSCs. Its side effect profile is primarily characterized by local injection site reactions and systemic reactions that are generally transient and manageable. Plerixafor, another CXCR4 antagonist, exhibits a side effect profile dominated by gastrointestinal issues and injection site reactions. G-CSF, the foundational mobilizing agent, is commonly associated with bone pain. While direct head-to-head trials are limited, analysis of data from respective pivotal trials provides valuable insights into the comparative safety of these agents.
Mechanism of Action Overview
Understanding the underlying mechanism of each drug class is crucial to contextualizing their side effect profiles.
-
This compound and Plerixafor (CXCR4 Antagonists): Both this compound and plerixafor are selective antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] They work by blocking the binding of stromal cell-derived factor-1α (SDF-1α), a ligand for CXCR4, which is instrumental in anchoring HSCs to the bone marrow matrix.[1][2][3] This inhibition leads to the rapid release of HSCs into the peripheral bloodstream, making them available for collection via apheresis.[1][3] this compound is noted for its high-affinity binding and long receptor occupancy.[4]
-
G-CSF (e.g., Filgrastim, Lenograstim): G-CSF is a cytokine that stimulates the bone marrow to produce more neutrophils and to release HSCs into the bloodstream.[5] Its mechanism is more complex, involving the downregulation of SDF-1 expression and the induction of proteases that cleave adhesion molecules, thereby disrupting the retention of HSCs in the bone marrow niche.
Below is a diagram illustrating the signaling pathways targeted by these mobilizing agents.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) reported in key clinical trials for this compound, plerixafor, and G-CSF. It is important to note that these data are from separate studies and not from direct head-to-head comparisons, which are currently unavailable.[6][7]
Table 1: Adverse Events with CXCR4 Antagonists (+ G-CSF)
| Adverse Event | This compound + G-CSF (GENESIS Trial)[2][8] | Plerixafor + G-CSF (Pivotal Trials - MM)[9] |
| Injection Site Reactions | ||
| - Pain | 50% | 29.4% (as injection-site reaction) |
| - Erythema (Redness) | 27.5% | |
| - Pruritus (Itching) | 21.3% | |
| Systemic Reactions | ||
| - Pruritus (non-injection site) | 33.8% | |
| - Flushing | 32.5% | |
| - Urticaria (Hives) | 12.5% | |
| Gastrointestinal | ||
| - Diarrhea | N/A | 41.3% |
| - Nausea | N/A | 38.9% |
| General | ||
| - Fatigue | N/A | 30.2% |
| - Back Pain | >20% |
N/A: Data not prominently reported in the provided search results for the specific trial.
Table 2: Adverse Events with G-CSF (Filgrastim/Lenograstim) as a Mobilizing Agent
| Adverse Event | Filgrastim (Various Studies)[10][11] | Lenograstim (Various Studies)[3][12] |
| Musculoskeletal | ||
| - Bone Pain | Most commonly reported | 6.1% - 71.2% |
| - Arthralgia (Joint Pain) | Common | |
| - Back Pain | Common | |
| General | ||
| - Fatigue | Common | 19.0% |
| - Headache | 27.7% | |
| - Fever | 2.0% - 5.4% | |
| Gastrointestinal | ||
| - Nausea | Common | 12.0% |
| - Gastrointestinal Trouble | 2.0% | |
| Other | ||
| - Insomnia | 22.3% |
Detailed Side Effect Profiles
This compound
The safety profile of this compound, in combination with G-CSF, was primarily evaluated in the Phase 3 GENESIS trial.[2]
-
Common Adverse Events: The most frequently observed TEAEs were transient, grade 1/2 local injection site reactions, including pain (50%), erythema (27.5%), and pruritus (21.3%).[2][8] Systemic reactions such as flushing, pruritus, and urticaria were also common.[8] Back pain was also reported in over 20% of patients.[13]
-
Serious Adverse Events: Serious adverse events were reported in a minority of patients and included vomiting, injection site reaction, hypersensitivity reaction, injection site cellulitis, hypokalemia, and hypoxia.[14] Anaphylactic shock has been reported and can occur within 5 to 30 minutes after administration.[13]
-
Mitigation Strategies: Premedication with a combination of an H1-antihistamine, an H2 blocker, and a leukotriene inhibitor has been shown to reduce the frequency and severity of hypersensitivity and injection site reactions.[15]
Plerixafor
Plerixafor's side effect profile has been established through its use in clinical practice and pivotal trials.
-
Common Adverse Events: The most common adverse events associated with plerixafor are gastrointestinal in nature, including diarrhea and nausea.[9] Injection site reactions are also frequent.[9] Other common side effects include fatigue and headache.
-
Serious Adverse Events: Serious but less common side effects can include allergic reactions, including anaphylaxis.[16] There is also a risk of spleen enlargement and rupture, as well as thrombocytopenia.[16]
G-CSF (Filgrastim and Lenograstim)
G-CSF is a widely used mobilizing agent, and its side effect profile is well-documented.
-
Common Adverse Events: The hallmark side effect of G-CSF is musculoskeletal pain, most notably bone pain.[10][12] Other common adverse events include fatigue, headache, and nausea.[10][12]
-
Serious Adverse Events: Although rare, serious adverse events associated with G-CSF can include splenic rupture, acute respiratory distress syndrome (ARDS), and allergic reactions.[10]
Experimental Protocols of Key Clinical Trials
GENESIS Trial (this compound) - NCT03246529
This was a Phase 3, randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of this compound in combination with G-CSF for HSC mobilization in multiple myeloma patients.[17][18]
-
Study Design: Patients were randomized in a 2:1 ratio to receive either this compound plus G-CSF or placebo plus G-CSF.[18]
-
Treatment Regimen: All patients received G-CSF for four consecutive days. On the evening of the fourth day, patients received a subcutaneous injection of either this compound or placebo. Apheresis was initiated on day five.[17]
-
Primary Endpoint: The primary endpoint was the proportion of patients who collected ≥6 × 10^6 CD34+ cells/kg in up to two apheresis sessions.[18]
-
Key Exclusion Criteria: Included prior autologous or allogeneic hematopoietic cell transplantation and failed previous HSC collections.[19]
The workflow for the GENESIS trial is illustrated below.
Plerixafor Pivotal Trials (e.g., NCT00103662)
The approval of plerixafor was based on two Phase 3, randomized, double-blind, placebo-controlled studies in patients with non-Hodgkin's lymphoma and multiple myeloma.
-
Study Design: Patients were randomized to receive either plerixafor plus G-CSF or placebo plus G-CSF.
-
Treatment Regimen: Patients received G-CSF for four days. Beginning on the evening of day four, patients received a subcutaneous injection of either plerixafor or placebo daily for up to four days. Apheresis began on day five.[20]
-
Primary Endpoint: A common primary endpoint was the percentage of patients who collected a target number of CD34+ cells/kg within a specified number of apheresis days.[20]
Conclusion
This compound presents a distinct side effect profile compared to other HSC mobilizers. While local injection site and systemic reactions are common, they are generally mild to moderate and can be mitigated with premedication. Plerixafor is more frequently associated with gastrointestinal side effects. G-CSF's primary dose-limiting toxicity is bone pain. The choice of mobilizing agent will depend on a comprehensive evaluation of the patient's clinical characteristics, the desired mobilization outcome, and the tolerability of the respective side effect profiles. Further head-to-head comparative studies would be invaluable in providing a more definitive understanding of the relative safety and efficacy of these agents.
References
- 1. Adverse events among 2408 unrelated donors of peripheral blood stem cells: results of a prospective trial from the National Marrow Donor Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mobilization of hematopoietic stem cells with lenograstim in multiple myeloma patients: Prospective multicenter observational study (KMM122) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does Motixafortidecompare with other treatments for Multiple Myeloma? [synapse.patsnap.com]
- 5. BioLineRx Announces Oral Presentation on Data from Phase 1 Clinical Trial Evaluating this compound for CD34+ Hematopoietic Stem Cell Mobilization for Gene Therapies in Sickle Cell Disease at ASH 2024 [prnewswire.com]
- 6. This compound: A New Drug to Mobilize Stem Cells Prior to Stem Cell Transplant - HealthTree for Multiple Myeloma [healthtree.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Efficacy of Upfront Plerixafor + G-CSF vs. Placebo + G-CSF for Mobilization of CD34+ Hematopoietic Progenitor Cells in Patients ≥60 and <60 Years of Age with Non-Hodgkin’s Lymphoma or Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Filgrastim - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Safety and efficacy of healthy volunteer stem cell mobilization with filgrastim G-CSF and mobilized stem cell apheresis: results of a prospective longitudinal 5-year follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short and long-term safety of lenograstim administration in healthy peripheral haematopoietic progenitor cell donors: a single centre experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. A comparative review of Aphexda and Mozobil for mobilization prior to stem cell collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Mozobil (plerixafor) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. BioLineRx Announces Publication in Nature Medicine of its GENESIS Phase 3 Clinical Trial Data Evaluating this compound and G-CSF in Stem Cell Mobilization for Autologous Transplantation in Multiple Myeloma [prnewswire.com]
- 18. Positive topline results from phase III GENESIS trial of this compound + G-CSF for hematopoietic stem cell mobilization [multiplemyelomahub.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Phase III prospective randomized double-blind placebo-controlled trial of plerixafor plus granulocyte colony-stimulating factor compared with placebo plus granulocyte colony-stimulating factor for autologous stem-cell mobilization and transplantation for patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Statistical Deep Dive: Comparing Motixafortide (GENESIS Trial) with Alternative Stem Cell Mobilization Strategies in Multiple Myeloma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of motixafortide's performance in the pivotal Phase 3 GENESIS trial against established stem cell mobilization agents for autologous transplantation in multiple myeloma patients. The analysis is supported by experimental data, detailed methodologies, and visualizations of key pathways and workflows.
Executive Summary
Autologous stem cell transplantation (ASCT) is a cornerstone of treatment for eligible multiple myeloma patients. Successful ASCT hinges on the efficient mobilization and collection of a sufficient number of hematopoietic stem cells (HSCs), quantified as CD34+ cells. The recently approved CXCR4 antagonist, this compound, has demonstrated significant efficacy in this setting in the GENESIS trial. This guide provides a comprehensive statistical analysis of these trial results and compares them with current standard-of-care mobilization regimens, including granulocyte colony-stimulating factor (G-CSF) alone, G-CSF in combination with plerixafor, and chemomobilization.
Mechanism of Action: Targeting the CXCR4/SDF-1 Axis
This compound is a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). In the bone marrow microenvironment, the interaction between CXCR4 on the surface of HSCs and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a crucial role in anchoring HSCs within the marrow. By blocking this interaction, this compound disrupts the retention signals, leading to the rapid mobilization of HSCs into the peripheral blood for collection via apheresis.
The GENESIS Trial: A Landmark Study
The GENESIS trial was a Phase 3, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in combination with G-CSF for the mobilization of HSCs in multiple myeloma patients intended for ASCT.
Experimental Workflow of the GENESIS Trial
Statistical Analysis of Efficacy: A Comparative Overview
The primary objective of the GENESIS trial was to demonstrate the superiority of this compound plus G-CSF over placebo plus G-CSF in mobilizing ≥ 6 x 10⁶ CD34+ cells/kg in up to two apheresis sessions. A key secondary endpoint was the ability to collect this target in a single apheresis session.
| Mobilization Regimen | Patients Achieving ≥6 x 10⁶ CD34+ cells/kg (in ≤2 apheresis sessions) | Patients Achieving ≥6 x 10⁶ CD34+ cells/kg (in 1 apheresis session) | Median CD34+ cells/kg collected (Day 1) |
| This compound + G-CSF | 92.5% | 88.8% | 10.8 x 10⁶ |
| Placebo + G-CSF | 26.2% | 9.5% | 2.14 x 10⁶ |
| Plerixafor + G-CSF | 54.2% (indirect comparison) | - | - |
| Chemomobilization + G-CSF | 94% (in a retrospective study) | - | 13.6 x 10⁶ |
| G-CSF Alone | ~20-40% (historical data) | - | ~3.0 x 10⁶ |
| P-value for all primary and secondary endpoints in the GENESIS trial was <0.0001. |
An indirect comparison using the Bucher method, with the placebo plus G-CSF arms as a common comparator, suggested that the proportion of patients successfully mobilizing ≥6x10⁶ CD34+ cells/kg in one apheresis day was significantly greater with this compound plus G-CSF (88.8%) than with plerixafor plus G-CSF (54.2%)[1].
Safety Profile Comparison
The safety profile of this compound in the GENESIS trial was manageable. The most common adverse events were transient injection site reactions. A comparison of common adverse events across different mobilization strategies is presented below.
| Adverse Event | This compound + G-CSF | Plerixafor + G-CSF | Chemomobilization + G-CSF | G-CSF Alone |
| Injection Site Reactions | High | Moderate | N/A | Low |
| Gastrointestinal (Diarrhea, Nausea) | Moderate | High | Moderate-High | Low |
| Fatigue | Moderate | Moderate | High | Moderate |
| Neutropenic Fever | Low | Low | High | Very Low |
| Hospitalization | Low | Low | Moderate-High | Very Low |
Experimental Protocols
CD34+ Cell Enumeration
The quantification of CD34+ cells in the GENESIS trial, and for the comparator studies, generally adheres to the International Society of Hematotherapy and Graft Engineering (ISHAGE) guidelines for flow cytometric enumeration.
Brief Protocol Outline:
-
Sample Preparation: Peripheral blood or apheresis product is stained with fluorescently labeled monoclonal antibodies against CD45 and CD34. A viability dye is often included to exclude non-viable cells.
-
Flow Cytometric Analysis: A multi-parameter flow cytometer is used to acquire data on light scatter (forward and side) and fluorescence intensity.
-
Gating Strategy: A sequential gating strategy is employed to first identify the leukocyte population based on CD45 expression and side scatter. Within the leukocyte gate, a region is defined for cells with low side scatter and dim CD45 expression, which is characteristic of hematopoietic stem and progenitor cells. Finally, the percentage of CD34+ cells within this gate is determined.
-
Absolute Count Calculation: The absolute CD34+ cell count is calculated by multiplying the percentage of CD34+ cells by the total white blood cell count of the sample, or by using a single-platform method with counting beads.
Conclusion
The statistical analysis of the GENESIS trial results demonstrates the superior efficacy of this compound in combination with G-CSF for hematopoietic stem cell mobilization in multiple myeloma patients compared to G-CSF alone. An indirect comparison suggests a favorable profile for this compound over plerixafor in achieving optimal cell collection in a single apheresis session[1]. While chemomobilization can yield high numbers of stem cells, it is associated with a greater toxicity burden[2][3]. The manageable safety profile of this compound, coupled with its high efficacy, positions it as a significant advancement in the field of autologous stem cell transplantation for multiple myeloma. Direct head-to-head comparative trials with plerixafor are warranted to definitively establish its relative positioning in the treatment landscape.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The Efficacy and Safety of Chemotherapy-Based Stem Cell Mobilization in Multiple Myeloma Patients That Are “Poor Responder” to Induction- The Mayo Clinic Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stem Cell Mobilization in Multiple Myeloma: Comparing Safety and Efficacy of Cyclophosphamide +/− Plerixafor versus Granulocyte Colony-Stimulating Factor +/− Plerixafor in the Lenalidomide Era - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Motixafortide: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of motixafortide is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of motixortide, a CXCR4 inhibitor used in hematopoietic stem cell mobilization. Adherence to these protocols is essential to minimize exposure risks and ensure compliance with regulatory standards.
This compound is a potent pharmaceutical ingredient and should be handled by personnel trained in the management of toxic compounds.[1] It is classified as a substance that can cause moderate to severe irritation to the skin and eyes.[1]
I. Personal Protective Equipment (PPE) and Handling
Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate personal protective equipment.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or face shield | To protect eyes from splashes. |
| Lab Coat | Impervious, long-sleeved gown | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To be used in case of aerosol formation or inadequate ventilation. |
Handling Precautions:
-
Avoid inhalation, and contact with skin, eyes, and clothing.[1][2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
An accessible safety shower and eye wash station should be available.[2]
II. Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations for hazardous and pharmaceutical waste.[1] Given its use in a clinical setting related to cancer therapy, it is prudent to manage it as cytotoxic waste.
Step 1: Segregation and Collection
-
All materials that have come into contact with this compound, including unused solutions, empty vials, contaminated syringes, needles, gloves, and lab coats, must be segregated from general waste.
-
These items should be placed in a designated, leak-proof, and puncture-resistant waste container.
-
The container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate biohazard symbols.
Step 2: Packaging for Disposal
-
Ensure the cytotoxic waste container is securely sealed to prevent any leakage.
-
Do not overfill the container.
-
Store the sealed container in a designated, secure area away from general laboratory traffic while awaiting pickup.
Step 3: Final Disposal
-
The disposal of the cytotoxic waste container must be handled by a licensed hazardous waste disposal contractor.
-
High-temperature incineration is the generally accepted method for the final disposal of cytotoxic and cytostatic waste.
-
Maintain a record of the disposal, including the date, quantity of waste, and the contractor used, in accordance with institutional and regulatory requirements.
The prescribing information for the commercial product APHEXDA® (this compound) specifies to discard the unused portion of the reconstituted drug.[3]
III. Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Spill Type | Containment and Cleanup Procedure |
| Liquid Spill | Absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2] |
| Powder Spill | Carefully moisten the spilled powder to prevent it from becoming airborne before cleaning. |
General Spill Cleanup Protocol:
-
Evacuate non-essential personnel from the area.[2]
-
Ensure adequate ventilation.[2]
-
Wearing the full personal protective equipment detailed in Section I, contain and clean up the spill using the appropriate method from the table above.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
-
Collect all cleanup materials (absorbents, wipes, contaminated PPE) and place them in the designated cytotoxic waste container.[2]
-
Wash the spill area again with soap and water.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Handling and Disposal.
References
Comprehensive Safety and Handling Guide for Motixafortide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Motixafortide. It offers procedural, step-by-step guidance to ensure safe operational use and disposal in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a pharmaceutically active ingredient that requires careful handling. It is considered a moderate to severe irritant to the skin and eyes[1]. Handling should only be performed by personnel trained in handling potent pharmaceutical compounds[1]. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, it is crucial to follow standard laboratory safety protocols to minimize exposure[2][3].
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact with this compound, which can cause severe irritation[1][2]. |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact, as it can be a skin irritant[1][2]. |
| Body Protection | Impervious clothing, such as a lab coat. | To protect skin and personal clothing from contamination[2]. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form, to avoid dust and aerosol formation[2][3]. Use in an area with appropriate exhaust ventilation is crucial[2]. For major spills or fire situations, a self-contained breathing apparatus is necessary[1][3][4]. | To prevent inhalation, which can lead to respiratory irritation. |
Safe Handling and Operational Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store unopened vials of this compound at 2-8°C in the original carton to protect from light[5].
-
For short-term shipping (less than 2 weeks), room temperature is acceptable[2].
Preparation and Use:
-
Allow the vial to reach room temperature (20-25°C) for at least 30 minutes before reconstitution[5].
-
Conduct all handling procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].
-
Avoid the formation of dust and aerosols[2].
-
When reconstituting the lyophilized powder, use aseptic techniques[5]. Reconstitute with 2 mL of 0.45% sodium chloride injection, resulting in a concentration of 36.5 mg/mL[5].
-
Avoid contact with eyes and skin[2]. In case of accidental contact, follow the first aid measures outlined below.
Disposal Plan:
-
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
-
Contaminated materials may include gloves, vials, syringes, and absorbent pads.
-
Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
| Emergency Situation | Procedural Steps |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek prompt medical attention[2][3]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician if irritation develops[2][3]. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) if trained to do so. Avoid mouth-to-mouth resuscitation. Seek medical attention[2][3]. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[2][3]. |
| Accidental Release/Spill | Evacuate personnel to a safe area. Wear full personal protective equipment, including respiratory protection[3]. Absorb the spill with a liquid-binding material like diatomite or universal binders[2]. Decontaminate the surface by scrubbing with alcohol[2]. Collect all contaminated materials into a sealed container for proper disposal[2]. Prevent the spill from entering drains or water courses[2]. |
Quantitative Data
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | No occupational exposure limit values have been established for this product. | [2] |
| Storage Temperature | 2-8°C (refrigerated) | [5] |
| Reconstitution Concentration | 36.5 mg/mL (with 2 mL of 0.45% sodium chloride) | [5] |
Experimental Protocol Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
